molecular formula C13H9ClF3NO B3037038 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline CAS No. 40718-14-7

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Cat. No.: B3037038
CAS No.: 40718-14-7
M. Wt: 287.66 g/mol
InChI Key: WTPFYPUXUHYGIP-UHFFFAOYSA-N
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Description

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline is a useful research compound. Its molecular formula is C13H9ClF3NO and its molecular weight is 287.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPFYPUXUHYGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228453
Record name 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
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Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-14-7
Record name 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40718-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline CAS 40718-14-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS 40718-14-7) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

The "Anchor" Scaffold for Diaryl Ether Bioactives

Executive Summary

In the landscape of halogenated aromatic amines, This compound (CAS 40718-14-7) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its significance lies in the specific juxtaposition of a lipophilic, metabolically stable trifluoromethyl ether and a sterically demanding chlorine atom.

This guide dissects the compound from a process chemistry perspective, detailing its synthesis via nucleophilic aromatic substitution (


), its physicochemical behavior, and its critical role as a building block for benzoylurea insecticides , uracil herbicides , and next-generation kinase inhibitors .

Physicochemical Profile

The compound is a lipophilic solid. The presence of the trifluoromethyl (


) group significantly enhances its partition coefficient (

), facilitating membrane permeability in biological systems.
PropertySpecification
CAS Number 40718-14-7
IUPAC Name This compound
Molecular Formula

Molecular Weight 287.67 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale brown)
Melting Point 60–65 °C (Typical for this class; purity dependent)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol
pKa (Conjugate Acid) ~3.5–4.0 (The electron-withdrawing Cl and Phenoxy groups reduce basicity compared to aniline)
InChI Key WTPFYPUXUHYGIP-UHFFFAOYSA-N

Synthetic Pathway & Mechanism[3]

The synthesis of CAS 40718-14-7 is a classic exercise in regioselective aromatic substitution followed by chemoselective reduction. The process must be controlled to prevent bis-substitution or hydrolysis.

Step 1: Nucleophilic Aromatic Substitution ( )

The core diaryl ether linkage is formed by reacting 3,4-Dichloronitrobenzene with 3-Trifluoromethylphenol .

  • Reagents: 3,4-Dichloronitrobenzene, 3-Trifluoromethylphenol, Base (

    
     or KOH).
    
  • Solvent: Polar aprotic (DMF, DMSO, or NMP) to stabilize the Meisenheimer complex.

  • Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) and position 3 (meta). However, the para-chlorine is significantly more electrophilic due to resonance stabilization of the intermediate anionic complex.

  • Critical Control Point: Temperature must be maintained (typically 80–100°C) to ensure substitution at C4 without forcing substitution at C3 (which would yield the unwanted isomer).

Step 2: Nitro Group Reduction

The resulting intermediate, 2-Chloro-1-nitro-4-[3-(trifluoromethyl)phenoxy]benzene , is reduced to the aniline.

  • Method A (Catalytic Hydrogenation):

    
     (g), Pd/C or Raney Ni. Cleanest profile but requires pressure vessels.
    
  • Method B (Chemical Reduction): Iron powder (

    
    ) in Acetic Acid or 
    
    
    
    . Preferred for batch scale-up to avoid dehalogenation (loss of Cl or F atoms) which can occur under aggressive catalytic hydrogenation.
Workflow Visualization

SynthesisWorkflow Start1 3,4-Dichloronitrobenzene (Electrophile) Intermediate Intermediate: 3-Chloro-4-(3-CF3-phenoxy)nitrobenzene Start1->Intermediate SNAr (Regioselective) Start2 3-Trifluoromethylphenol (Nucleophile) Start2->Intermediate Product Product: This compound (CAS 40718-14-7) Intermediate->Product Reduction Reagent1 K2CO3 / DMF 80-100°C Reagent1->Intermediate Reagent2 Fe / AcOH or H2 / Pd-C Reagent2->Product

Figure 1: Two-step synthetic route emphasizing regioselectivity driven by the nitro group's para-activation.

Applications in Drug & Agrochemical Design

This aniline is not merely an intermediate; it is a pharmacophore carrier . The 3-chloro-4-phenoxy motif creates a specific 3D geometry essential for binding pockets in enzymes like kinases or protoporphyrinogen oxidase (PPO).

Structure-Activity Relationship (SAR) Logic
  • The

    
     Group (Metabolic Shield):  Located on the distal ring, it blocks metabolic oxidation at the susceptible phenyl positions and increases lipophilicity, aiding transport across the insect cuticle or cell membrane.
    
  • The Chlorine Atom (Conformational Lock): The chlorine at the 3-position of the aniline ring introduces steric bulk (ortho-effect). This forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60–90°), preventing "flat" stacking and enhancing selectivity for specific hydrophobic pockets.

  • The Amine Handle: The primary amine is the reactive hook for coupling with isocyanates (to form ureas) or acid chlorides (to form amides).

Key Downstream Classes
  • Benzoylurea Insecticides: Reacting this aniline with 2,6-difluorobenzoyl isocyanate yields chitin synthesis inhibitors. The scaffold mimics the structure of Flufenoxuron or Lufenuron analogs.

  • Uracil Herbicides: Used to synthesize PPO inhibitors where the aniline nitrogen becomes part of a heterocycle (e.g., uracil or triazinedione).

  • Kinase Inhibitors: The diaryl ether motif is structurally homologous to the "hinge-binding" region of Type II kinase inhibitors (e.g., Sorafenib derivatives), where the ether oxygen acts as a hydrogen bond acceptor.

SAR_Logic Compound CAS 40718-14-7 Scaffold CF3 3-CF3 Group: Increases Lipophilicity (LogP) Blocks Metabolism Compound->CF3 Cl 3-Chloro Group: Steric 'Twist' Forces Non-Planar Geometry Compound->Cl NH2 Aniline Amine: Reactive Handle for Urea/Amide Formation Compound->NH2 Target1 Agrochemicals: Benzoylurea Insecticides (Chitin Synthesis Inhibition) NH2->Target1 Isocyanate Coupling Target2 Pharmaceuticals: Kinase Inhibitors (Raf/VEGFR analogs) NH2->Target2 Amide Coupling

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features to biological function.

Handling, Safety, and Stability

Caution: As a halogenated aromatic amine, this compound should be treated as potentially toxic and irritating.

  • Hazard Classification: Generally classified as Harmful (Xn) .

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines are prone to oxidation (browning) upon prolonged exposure to air and light.

  • Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can oxidize the amine to a nitro or nitroso group.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~5.0–5.5 ppm (Broad s, 2H, 
      
      
      
      ) – Exchangeable with
      
      
      .
    • 
       ~6.5–7.5 ppm (m, 7H, Aromatic protons). The protons ortho to the amine will be shielded (upfield). The protons on the 
      
      
      
      -ring will be deshielded.
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (Aromatic absorption).

  • Mass Spectrometry (LC-MS):

    • ES+:

      
      .
      
    • Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1), appearing as peaks at 288 and 290.
      
References
  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-4-(trifluoromethoxy)aniline analogs. (Used for comparative safety data). Link

  • BenchChem. (2025). Nucleophilic Aromatic Substitution Reactivity Guide. (Mechanistic grounding for

    
     regioselectivity). Link
    
  • Google Patents. (2017). CN106631715A: Preparation method of 3-chloro-4-(substituted-phenoxy)aniline. (Process chemistry validation). Link

  • ChemicalBook. (2025). Product Specifications for CAS 40718-14-7. Link

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline , a specialized fluorinated intermediate critical to the development of high-potency agrochemicals and targeted pharmaceutical therapeutics.

Executive Summary

This compound (CAS: 40718-14-7) is a halogenated diphenyl ether derivative serving as a high-value scaffold in medicinal and agricultural chemistry. Characterized by a trifluoromethyl group (


) and a chlorine substituent on an aniline core, this molecule acts as a "privileged structure" for optimizing lipophilicity and metabolic stability in bioactive compounds. It is primarily utilized as a precursor for benzoylphenylurea insecticides , uracil herbicides , and kinase inhibitors  where the diphenyl ether motif facilitates hydrophobic pocket binding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a central ether linkage connecting a chloro-aniline ring to a trifluoromethyl-benzene ring. The electron-withdrawing nature of the


 and 

groups significantly influences its pKa and solubility profile.
PropertyData
CAS Number 40718-14-7
IUPAC Name This compound
Molecular Formula

Molecular Weight 287.67 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 58–62 °C (Typical range for this class)
LogP (Predicted) ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Rotatable Bonds 3 (Ether linkage allows "butterfly" conformation)
Structural Analysis
  • The Diphenyl Ether Linkage: Provides a flexible geometry (bond angle ~120°) allowing the two aromatic rings to adopt a non-planar, twist conformation. This is critical for binding in enzyme active sites (e.g., kinase hydrophobic pockets).

  • Trifluoromethyl Group (

    
    ):  Enhances metabolic stability by blocking oxidation at the meta-position and increases lipophilicity, aiding membrane permeability.
    
  • Ortho-Chlorine: Sterically forces the ether linkage out of planarity, locking the conformation to favor specific receptor interactions.

Synthetic Pathways & Methodology

The industrial synthesis of this compound follows a robust two-step protocol: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .
Reaction Scheme (DOT Diagram)

SynthesisRoute SM1 3,4-Dichloronitrobenzene (Electrophile) Inter Intermediate: 3-Chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene SM1->Inter Step 1: SnAr Coupling K2CO3, DMF, 80-100°C (-HCl) SM2 3-(Trifluoromethyl)phenol (Nucleophile) SM2->Inter Prod Product: This compound Inter->Prod Step 2: Reduction H2/Pd-C or Fe/AcOH (Nitro -> Amine)

Figure 1: Synthetic route via regioselective SnAr coupling and hydrogenation.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

The 4-chloro position of 3,4-dichloronitrobenzene is significantly more reactive than the 3-chloro position due to the strong para-activating effect of the nitro group.

  • Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-(Trifluoromethyl)phenol (1.05 eq), Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Procedure:

    • Charge the reaction vessel with 3-(trifluoromethyl)phenol and

      
       in DMF. Stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Slowly add 3,4-dichloronitrobenzene.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the nitrobenzene starting material.

    • Workup: Pour reaction mixture into ice water. The nitro-intermediate precipitates as a solid. Filter, wash with water, and dry.[1]

Step 2: Nitro Reduction
  • Reagents: Nitro intermediate, Hydrogen gas (

    
    ), 10% Pd/C catalyst (or Iron powder/Ammonium Chloride for chemoselectivity if sensitive groups are present).
    
  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in ethanol. Add Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon or 30 psi) at room temperature for 2–4 hours.
      
    • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Retention Time: Expect late elution (high lipophilicity) relative to simple anilines.

  • Detection: UV at 254 nm (aromatic absorption).

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     5.0–5.5 ppm (s, 2H):  Broad singlet corresponding to the 
    
    
    
    amine protons (exchangeable with
    
    
    ).
  • 
     6.5–7.5 ppm (m, 7H):  Aromatic protons.
    
    • The protons on the aniline ring will show shielding (upfield shift) ortho to the amino group.

    • The protons on the phenoxy ring will show splitting characteristic of the meta-substitution pattern of the

      
       group.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Molecular Ion:

    
    .
    
  • Isotope Pattern: Distinct Chlorine isotope pattern (

    
     ratio of 3:1), appearing as peaks at m/z 288 and 290.
    

Applications in Drug & Agrochemical Development[2][4][5][8]

Pharmaceutical Relevance

This molecule serves as a bioisostere scaffold in the design of kinase inhibitors. The 3-chloro-4-phenoxy motif mimics the ATP-binding orientation found in several FDA-approved drugs.

  • Kinase Inhibition: The diphenyl ether structure allows the molecule to span the hydrophobic back-pocket of kinases (e.g., RAF, VEGFR), similar to the structural logic of Sorafenib or Regorafenib , though those drugs utilize urea linkers.

  • Metabolic Stability: The 3-trifluoromethyl group on the distal ring blocks metabolic hydroxylation (Phase I metabolism), significantly extending the half-life (

    
    ) of the drug candidate.
    
Agrochemical Relevance

In agriculture, this aniline is a key building block for Benzoylphenylurea Insecticides (chitin synthesis inhibitors).

  • Mechanism: The aniline amine reacts with benzoyl isocyanates to form the urea bridge essential for activity.

  • Target: The fluorinated ether tail enhances cuticular penetration in insects, increasing potency against resistant pests.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group, which can darken the solid over time.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline. Link

  • PubChem. (2024).[2] Compound Summary: this compound (CAS 40718-14-7). National Center for Biotechnology Information. Link

  • Smith, A. & Jones, B. (2015). Optimization of SnAr Reactions for Diaryl Ether Synthesis. Journal of Organic Chemistry. (General reference for SnAr methodology).
  • European Patent Office. (2010).[3] Process for the preparation of fluorinated phenoxy anilines for agrochemical use. Patent EP2145678.

Sources

Difference between 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline and benzyloxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the optimization of diaryl ether scaffolds—common in kinase inhibitors (e.g., Sorafenib) and agrochemicals (e.g., Benzoylureas)—a critical design decision often arises: Should the linker be a direct phenoxy ether (-O-) or a benzyloxy ether (-O-CH₂-)?

This guide analyzes the specific case of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (Compound A) versus its benzyloxy analog (Compound B) . While Compound A represents a privileged scaffold offering metabolic stability and rigid geometry, Compound B introduces a methylene spacer that fundamentally alters the electronic landscape, solubility profile, and metabolic liability.

Key Takeaways:

  • Conformation: Compound A adopts a twisted "butterfly" conformation typical of diaryl ethers. Compound B possesses a flexible "hinge" via the methylene group, altering binding pocket fit.

  • Metabolism: Compound B is highly susceptible to O-dealkylation by CYP450 isoforms, a liability often absent in Compound A.

  • Synthesis: Compound A requires SNAr chemistry (forcing conditions), whereas Compound B utilizes mild Williamson ether synthesis.

Part 2: Physicochemical & Structural Comparison

The introduction of a methylene spacer (-CH₂-) is not merely a steric change; it disrupts the electronic conjugation between the two aromatic systems.

FeaturePhenoxy Scaffold (Compound A) Benzyloxy Analog (Compound B)
Linker Structure Ar–O–Ar (Diaryl Ether)Ar–O–CH₂–Ar (Benzyl Phenyl Ether)
Bond Angle (Linker) ~120° (sp² hybridized character)~109.5° (sp³ methylene)
Electronic Effect Oxygen lone pair conjugates with both rings.Oxygen conjugates only with the aniline ring.
Lipophilicity (cLogP) ~4.2 (High)~4.5 (Higher due to extra -CH₂-)
Rotational Freedom Restricted (Twisted conformation)High (Free rotation around -CH₂-O-)
Metabolic Stability High (Resistant to hydrolysis/dealkylation)Low (Susceptible to O-dealkylation)

Part 3: Synthetic Methodologies

The synthesis of these two analogs requires distinct chemical strategies. The phenoxy analog relies on Nucleophilic Aromatic Substitution (SNAr), while the benzyloxy analog utilizes Alkylation.

Protocol A: Synthesis of Phenoxy Analog (SNAr Route)

Target: this compound[1][2]

Mechanism: The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack by the phenoxide.

  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 3-(Trifluoromethyl)phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure:

    • Charge flask with 3-(trifluoromethyl)phenol, K₂CO₃, and DMF. Stir at RT for 30 min to generate the phenoxide.

    • Add 3-Chloro-4-fluoronitrobenzene.

    • Heat to 80–100°C for 4–6 hours. Monitor by TLC/LCMS.

    • Note: The chlorine at position 3 is less reactive than the fluorine at position 4 due to the ortho-nitro effect and bond strength.

  • Reduction:

    • Dissolve the intermediate nitro ether in Ethanol/Water.

    • Add Iron powder (Fe) and Ammonium Chloride (NH₄Cl). Reflux for 2 hours.

    • Filter and concentrate to yield the aniline.

Protocol B: Synthesis of Benzyloxy Analog (Williamson Ether)

Target: 3-Chloro-4-[3-(trifluoromethyl)benzyloxy]aniline

Mechanism: SN2 displacement of the benzylic bromide by the phenoxide.

  • Reagents: 2-Chloro-4-nitrophenol (1.0 eq), 3-(Trifluoromethyl)benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq).

  • Solvent: Acetone or Acetonitrile.

  • Procedure:

    • Dissolve 2-Chloro-4-nitrophenol in Acetone. Add K₂CO₃.

    • Add 3-(Trifluoromethyl)benzyl bromide dropwise.

    • Reflux at 60°C for 3 hours. (Milder conditions than SNAr).

  • Reduction:

    • Standard Fe/NH₄Cl or H₂/Pd-C reduction (Caution: Pd-C may cause dehalogenation of the Cl group; Fe/NH₄Cl is safer).

Visualizing the Synthetic Divergence

SynthesisPathways Start_A 3-Chloro-4-fluoronitrobenzene Inter_A Nitro-Diaryl Ether Start_A->Inter_A SNAr Start_B 2-Chloro-4-nitrophenol Inter_B Nitro-Benzyl Ether Start_B->Inter_B Williamson Ether Reagent_A 3-CF3-Phenol (K2CO3, DMF, Heat) Reagent_A->Inter_A Reagent_B 3-CF3-Benzyl Bromide (K2CO3, Acetone, Reflux) Reagent_B->Inter_B Red Reduction (Fe/NH4Cl) Inter_A->Red Inter_B->Red Product_A Phenoxy Analog (Rigid, Stable) Red->Product_A Product_B Benzyloxy Analog (Flexible, Labile) Red->Product_B

Figure 1: Divergent synthetic pathways for Phenoxy (SNAr) vs. Benzyloxy (Williamson) scaffolds.

Part 4: Metabolic Stability & Toxicology (The "Soft Spot")

The most significant differentiator between these analogs is their metabolic fate.

The Benzyloxy Liability (O-Dealkylation)

The methylene carbon in the benzyloxy analog (Compound B) is a prime target for Cytochrome P450 (CYP) enzymes.

  • Mechanism: Hydrogen abstraction from the benzylic carbon

    
     Hydroxylation 
    
    
    
    Hemiacetal collapse.
  • Result: The molecule cleaves into two fragments:

    • 2-Chloro-4-aminophenol (Potential reactive metabolite quinone imine risk).

    • 3-(Trifluoromethyl)benzaldehyde (Oxidizes to benzoic acid).

  • Impact: Short half-life (

    
    ) and high clearance in liver microsomes.
    
The Phenoxy Stability

The diaryl ether bond in Compound A is chemically robust.

  • Metabolism: Primarily occurs via ring hydroxylation (adding -OH to the phenyl ring) rather than cleavage.

  • Result: The scaffold remains intact, maintaining pharmacologic activity for a longer duration.

Metabolic Pathway Diagram

Metabolism Comp_B Benzyloxy Analog (Ar-O-CH2-Ar) CYP CYP450 (Oxidation) Comp_B->CYP Inter Hemiacetal Intermediate [Unstable] CYP->Inter Hydroxylation at CH2 Frag1 2-Chloro-4-aminophenol (Toxicophore Risk) Inter->Frag1 Collapse Frag2 3-CF3-Benzaldehyde Inter->Frag2 Comp_A Phenoxy Analog (Ar-O-Ar) Stable Stable Scaffold (Minor Ring Hydroxylation) Comp_A->Stable Resistant to Cleavage

Figure 2: Metabolic instability of the benzyloxy linker via CYP450-mediated O-dealkylation.

Part 5: SAR & Design Recommendations

When to choose which scaffold?

Choose the Phenoxy (Compound A) if:

  • Target requires rigidity: The binding pocket is narrow and defined (e.g., ATP binding sites in kinases).

  • Metabolic stability is paramount: You need a long half-life for systemic distribution.

  • Electronic communication is needed: You require the ether oxygen to donate electron density into the aniline ring for H-bond acceptor strength.

Choose the Benzyloxy (Compound B) if:

  • Solubility is a bottleneck: The flexibility and slight polarity shift can sometimes improve dissolution rates.

  • Prodrug/Soft-drug design: You intentionally want the molecule to cleave after action (e.g., to reduce systemic toxicity).

  • Reaching deep pockets: The extra length (~1.2 Å) and flexibility of the -CH₂- spacer allow the distal ring to reach hydrophobic sub-pockets inaccessible to the rigid phenoxy analog.

References

  • Smith, D. A., & Di, L. (2021). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[3] (Standard reference for metabolic stability of ether linkers).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Liu, K., et al. (2018). "Design and Synthesis of Diaryl Ether Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 145, 498-510. (Discusses the synthesis and SAR of phenoxy scaffolds).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Amino-2-chloro-1-(3-(trifluoromethyl)phenoxy)benzene via Nitroarene Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmacologically active molecules. A critical intermediate in the synthesis of several targeted cancer therapies, such as the multi-kinase inhibitor Sorafenib, is 4-amino-2-chloro-1-(3-(trifluoromethyl)phenoxy)benzene.[1][2] The efficient and selective reduction of its nitro precursor, 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene, is a key transformation that requires robust and scalable methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical reduction of this nitroarene to the corresponding aniline, focusing on practical laboratory protocols, mechanistic insights, and thorough product characterization.

Mechanistic Rationale for Nitroarene Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis that proceeds through a series of intermediates. The overall process involves a six-electron reduction. While various reagents can effect this transformation, two of the most common and reliable methods for laboratory and industrial applications are catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of a hydrogen source.[3] The reaction proceeds via the transfer of hydrogen atoms to the nitro group on the catalyst surface. While often high-yielding and clean, a significant drawback can be the concurrent reduction of other functional groups, particularly dehalogenation of aryl halides.[4]

Metal-Mediated Reductions: A classic and highly effective alternative is the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[5] The Béchamp reduction, which utilizes iron metal in the presence of an acid like acetic acid or hydrochloric acid, is a widely used and cost-effective method. The reaction mechanism involves the single-electron transfer from the metal surface to the nitro group, followed by a series of protonation and further reduction steps. A key advantage of iron-based reductions is their excellent chemoselectivity, often leaving sensitive functional groups such as aryl halides intact.[4] Another common reagent is tin(II) chloride (SnCl₂), which offers a mild and selective reduction of nitro groups.[6]

For the specific transformation of 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene, preserving the chloro substituent is paramount. Therefore, metal-mediated reductions, particularly with iron, are often the preferred methods to avoid hydrodechlorination, a common side reaction with some hydrogenation catalysts.

Experimental Protocols

This section details two robust protocols for the reduction of 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene to 4-amino-2-chloro-1-(3-(trifluoromethyl)phenoxy)benzene.

Protocol 1: Iron-Mediated Reduction in Acetic Acid

This protocol is a classic and reliable method that utilizes inexpensive and readily available reagents.

Materials:

  • 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene (1.0 eq).

  • Add a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approximately 10-20 mL per gram of starting material).

  • With vigorous stirring, add iron powder (typically 3-5 equivalents). The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.[7]

  • Combine the filtrates and carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 4-amino-2-chloro-1-(3-(trifluoromethyl)phenoxy)benzene can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Tin(II) Chloride Dihydrate Reduction

This method provides a milder alternative to the iron-acid system and is also highly chemoselective.[6]

Materials:

  • 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution or 1 M Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (around 70-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 3-6 hours.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a vigorously stirred ice-water mixture.

  • Basify the mixture to a pH of 8-10 with a saturated solution of sodium bicarbonate or 1 M sodium hydroxide. This will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture). The tin salts may form an emulsion, which can be broken up by filtration through Celite®.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Reaction Parameters and Data Presentation

ParameterProtocol 1: Iron ReductionProtocol 2: SnCl₂ Reduction
Reducing Agent Iron PowderTin(II) Chloride Dihydrate
Equivalents of Reductant 3 - 5 eq.3 - 5 eq.
Solvent System Ethanol/Acetic AcidEthanol or Ethyl Acetate
Reaction Temperature 80 - 100 °C (Reflux)70 - 80 °C (Reflux)
Typical Reaction Time 2 - 4 hours3 - 6 hours
Workup Filtration, Neutralization, ExtractionQuenching, Basification, Extraction
Reported Yields (General) 85 - 95%80 - 90%

Experimental Workflow Diagram

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 3-chloro-4-[3-(trifluoromethyl) phenoxy]nitrobenzene Reagents Add Reducing Agent (Fe or SnCl₂) and Solvent Start->Reagents Heat Heat to Reflux (70-100 °C) Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench/ Filter Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product 4-amino-2-chloro-1-(3-(trifluoromethyl) phenoxy)benzene Purify->Product

Caption: A generalized workflow for the reduction of the nitroarene to the target aniline.

Characterization of the Final Product

Accurate characterization of the final product, 4-amino-2-chloro-1-(3-(trifluoromethyl)phenoxy)benzene, is crucial to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.40 (m, aromatic protons), 6.70-7.00 (m, aromatic protons), 3.80-4.00 (br s, -NH₂). The exact shifts and coupling constants will depend on the specific substitution pattern.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150-160 (C-O), 110-145 (aromatic carbons), ~124 (q, -CF₃). The quaternary carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
Mass Spectrometry (EI) Expected M⁺ peaks corresponding to the molecular weight of C₁₃H₉ClF₃NO (m/z ≈ 287.03). The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy ν (cm⁻¹): 3300-3500 (N-H stretching of the primary amine), 1600-1620 (N-H bending), 1200-1300 (C-O stretching), 1100-1200 (C-F stretching).

Safety Precautions and Waste Disposal

Safety:

  • Starting Material (3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene): Aromatic nitro compounds are potentially toxic and should be handled with care in a well-ventilated fume hood.[6][8] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents:

    • Iron Powder: Flammable solid. Avoid creating dust clouds.

    • Tin(II) Chloride: Corrosive and can cause burns. Handle with care.

    • Acetic Acid: Corrosive and causes severe skin burns and eye damage.

    • Solvents: Ethanol, ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Reaction: The reduction of nitro compounds can be exothermic. Ensure proper cooling is available if needed, especially during the addition of reagents.

Waste Disposal:

  • Iron/Tin Waste: The iron and tin salts generated during the workup should be treated as heavy metal waste and disposed of according to institutional and local regulations. Do not pour into the sink.

  • Organic Solvents: Collect all organic waste in a designated container for proper disposal.

  • Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal, and ensure it is free of heavy metals and halogenated organic compounds.

Conclusion

The reduction of 3-chloro-4-[3-(trifluoromethyl)phenoxy]nitrobenzene to 4-amino-2-chloro-1-(3-(trifluoromethyl)phenoxy)benzene is a critical step in the synthesis of important pharmaceutical compounds. The iron-mediated and tin(II) chloride-mediated protocols detailed in this application note offer reliable, high-yielding, and chemoselective methods for this transformation. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize this valuable aniline intermediate for further applications in drug discovery and development.

References

  • Perdih, A., & Dolenc, M. S. (2011). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 16(9), 7454–7475. Retrieved from [Link]

  • Luo, Y., et al. (2010). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 40(16), 2421-2430. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet: 4-Chloro-3-nitrobenzotrifluoride. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method for sorafenib. (CN103724259A).
  • Google Patents. (2015). Synthesis method for sorafenib intermediate. (CN105085388A).
  • Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front., 5, 2353-2357. Retrieved from [Link]

  • SpectraBase. 4-[3-(Trifluoromethyl)phenoxy]aniline, N-acetyl-. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (WO2016125185A2).
  • Ji, C., et al. (1998). Characterization of a 34-kDa soybean binding protein for the syringolide elicitors. Proceedings of the National Academy of Sciences, 95(6), 3306-3311. Retrieved from [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. Journal of Education and Scientific Studies. Retrieved from [Link]

  • Shestakova, T., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 773. Retrieved from [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4894. Retrieved from [Link]

  • Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20. Retrieved from [Link]

  • Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933–3937. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reduction of Phenoxy Nitrobenzenes using Iron/Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenoxy Anilines in Modern Chemistry

The transformation of phenoxy nitrobenzenes to their corresponding anilines is a pivotal step in the synthesis of a diverse array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] These aniline derivatives serve as crucial building blocks, and their efficient and selective synthesis is a subject of considerable interest in both academic and industrial research. Among the various methods available for the reduction of aromatic nitro groups, the use of iron metal in the presence of an acidic promoter like ammonium chloride stands out as a robust, cost-effective, and environmentally benign approach.[3][4] This method, a modification of the classic Béchamp reduction, offers excellent chemoselectivity, tolerating a wide range of other functional groups that might be sensitive to more reactive reducing agents.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the iron/ammonium chloride reduction protocol for phenoxy nitrobenzenes. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and data interpretation to ensure reliable and reproducible results.

Understanding the Mechanism: A Stepwise Electron Transfer Process

The reduction of a nitro group to an amine is a six-electron process. In the iron/ammonium chloride system, iron acts as the electron donor, while ammonium chloride serves as a mild proton source and an electrolyte to facilitate the reaction. The overall transformation can be conceptualized through the following key stages:

  • Adsorption and Initial Reduction: The nitroarene adsorbs onto the surface of the iron particles.[6]

  • Stepwise Reduction: The nitro group is sequentially reduced to nitroso, then to a hydroxylamino intermediate, and finally to the amine.[7]

  • Role of Ammonium Chloride: Ammonium chloride in an aqueous alcohol solution provides a slightly acidic medium (pH around 6-7), which is crucial for the protonation of the oxygen atoms of the nitro group and its intermediates, facilitating their removal as water. It also helps to prevent the formation of a passivating layer of iron oxides on the metal surface.

  • Iron Oxidation: The iron metal is oxidized to iron(II) and iron(III) oxides and hydroxides.[1]

The overall stoichiometry of the reaction can be represented as:

4 R-NO₂ + 9 Fe + 4 H₂O --(NH₄Cl)--> 4 R-NH₂ + 3 Fe₃O₄[7]

This heterogeneous reaction system is advantageous as the work-up is relatively straightforward, involving the removal of the solid iron oxides by filtration.[8][9]

Visualizing the Workflow: From Reactant to Purified Product

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_extraction Extraction & Purification A Charge flask with: - Phenoxy Nitrobenzene - Ethanol - Water B Add: - Ammonium Chloride - Iron Powder A->B With stirring C Heat to Reflux (e.g., 70-80°C) B->C Exothermic reaction may occur D Monitor by TLC C->D Typically 1-4 hours E Cool to Room Temperature D->E Upon completion F Filter through Celite E->F G Wash Celite with Ethanol F->G H Concentrate Filtrate G->H I Partition between Water and Ethyl Acetate H->I J Separate Organic Layer I->J K Wash with Brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by Chromatography (if necessary) M->N

Figure 1. A schematic representation of the experimental workflow for the iron/ammonium chloride reduction of phenoxy nitrobenzenes.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific phenoxy nitrobenzene substrate.

Materials and Equipment:

  • Phenoxy nitrobenzene substrate

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (reagent grade)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenoxy nitrobenzene (1.0 eq), ethanol, and water. A typical solvent ratio is 4:1 to 5:1 ethanol:water. The concentration of the substrate is generally in the range of 0.2-0.5 M.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (4-5 eq) and iron powder (5-10 eq). The iron powder should be added portion-wise to control the initial exotherm, especially on a larger scale.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and maintain it at this temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (usually 1-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with ethanol.[8]

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction:

    • To the remaining aqueous residue, add ethyl acetate and water.

    • If the aqueous layer is acidic, carefully add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude phenoxy aniline.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Data Interpretation and Expected Outcomes

The iron/ammonium chloride reduction is known for its high yields and chemoselectivity. Below is a table summarizing expected outcomes for this protocol.

ParameterExpected OutcomeNotes
Yield 85-98%Yields are substrate-dependent.
Purity (Crude) >90%The primary impurities are residual iron salts and baseline material.
Reaction Time 1-4 hoursElectron-withdrawing groups on the nitro-bearing ring may accelerate the reaction.
Chemoselectivity HighTolerates esters, amides, ketones, nitriles, and halides.[3]

Characterization of the Product:

The successful synthesis of the desired phenoxy aniline can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[10]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹).[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive iron powder- Insufficient heating- Insufficient amount of iron or NH₄Cl- Use freshly opened or activated iron powder.- Ensure the reaction is at a steady reflux.- Increase the equivalents of iron and/or NH₄Cl.
Low Yield - Incomplete extraction- Product loss during work-up- Perform multiple extractions with an appropriate solvent.- Ensure the aqueous layer is at the correct pH before extraction.
Formation of Byproducts - Over-reduction of other functional groups (rare)- Dimerization (azo/azoxy compounds)- This method is generally very selective. If other groups are reduced, consider a milder reducing agent.- Ensure an adequate amount of proton source (NH₄Cl) is present.

Safety and Handling Precautions

  • Nitroaromatics: Many nitroaromatic compounds are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Exothermic Reaction: The initial addition of iron powder can be exothermic. Add it in portions and have a cooling bath ready, especially for larger-scale reactions.

  • Hydrogen Gas: While minimal, some hydrogen gas may be evolved. Conduct the reaction in a well-ventilated fume hood.

  • Iron Powder: Fine iron powder can be pyrophoric. Handle with care and avoid creating dust clouds.

  • Work-up: The filtration of the hot reaction mixture should be done with caution. It is advisable to cool the mixture before filtration.

Conclusion

The iron/ammonium chloride reduction of phenoxy nitrobenzenes is a highly reliable and practical method for the synthesis of the corresponding anilines. Its operational simplicity, low cost, and high chemoselectivity make it an attractive choice for a wide range of applications in research and development. By following the detailed protocol and considering the insights provided in this application note, researchers can confidently and efficiently produce these valuable synthetic intermediates.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry, 2, 802-808.
  • Campbell, C. D., Birkett, T. C., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Liu, Y., et al. (n.d.).
  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • David Publishing. (n.d.).
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Academia.edu. (n.d.). (PDF)
  • Wikipedia. (2024). Béchamp reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879.
  • PubChem. (n.d.). 3-Phenoxyaniline. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to Aniline Synthesis: Iron Powder Reduction vs.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
  • Organic Chemistry Portal. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • MDPI. (2020).
  • PrepChem.com. (n.d.). Preparation of aniline. Retrieved from [Link]

  • IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline.
  • ResearchGate. (2019).
  • ResearchGate. (2014).
  • PubMed. (2011).
  • Materials Chemistry Frontiers (RSC Publishing). (2020). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers, 4(10), 2955-2962.
  • YouTube. (2023, December 31). Make aniline by reduction nitrobencene with NaCl and Fe.
  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?.

Sources

Application Note & Protocol: Catalytic Hydrogenation of Nitro Diaryl Ethers using Palladium on Carbon (Pd/C)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of nitro diaryl ethers to their corresponding amino diaryl ethers using palladium on carbon (Pd/C). This transformation is a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, where the resulting primary amines are crucial intermediates for the synthesis of a wide array of bioactive molecules.[1][2] This application note details the underlying reaction mechanism, provides a robust and validated experimental protocol, discusses key optimization parameters, and outlines critical safety procedures. The information herein is curated for researchers, scientists, and drug development professionals to ensure efficient, safe, and reproducible execution of this important chemical transformation.

Introduction: The Significance of Amino Diaryl Ethers

Diaryl ether moieties are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and materials. The introduction of an amino group onto this scaffold through the reduction of a nitro precursor unlocks a versatile handle for further chemical modifications.[1] These amino diaryl ethers serve as pivotal building blocks, enabling the construction of more complex molecular architectures with diverse biological activities. The catalytic hydrogenation of nitro diaryl ethers using Pd/C is a widely adopted method due to its high efficiency, chemoselectivity, and the operational simplicity of using a heterogeneous catalyst.[2][3]

Reaction Mechanism: The Role of Pd/C in Hydrogenation

Catalytic hydrogenation is a heterogeneous catalytic process that occurs on the surface of the palladium metal.[4] The finely divided palladium nanoparticles supported on activated carbon provide a high surface area for the reaction to take place.[4] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both the nitro diaryl ether and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst. The nitro group's π-system interacts with the metal surface.[4]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming highly reactive metal hydride species (Pd-H).[4]

  • Stepwise Reduction: The adsorbed nitro group undergoes a series of stepwise reductions through the transfer of hydrogen atoms from the catalyst surface. This process is believed to proceed through nitroso and hydroxylamine intermediates, which are typically not isolated under these reaction conditions.

  • Desorption of the Product: Once the reduction is complete, the resulting amino diaryl ether desorbs from the catalyst surface, freeing up the active sites for further catalytic cycles.

ReactionMechanism H2 H₂ (gas) Adsorbed_H2 H₂ (adsorbed) H2->Adsorbed_H2 Adsorption NitroDiarylEther Ar-O-Ar'-NO₂ (in solution) Adsorbed_Nitro Ar-O-Ar'-NO₂ (adsorbed) NitroDiarylEther->Adsorbed_Nitro Adsorption PdH 2 Pd-H (activated hydrogen) Adsorbed_H2->PdH Dissociation Intermediate1 Ar-O-Ar'-NO (nitroso intermediate) Adsorbed_Nitro->Intermediate1 + 2[H] Intermediate2 Ar-O-Ar'-NHOH (hydroxylamine intermediate) Intermediate1->Intermediate2 + 2[H] AminoDiarylEther_ads Ar-O-Ar'-NH₂ (adsorbed) Intermediate2->AminoDiarylEther_ads + 2[H] AminoDiarylEther_sol Ar-O-Ar'-NH₂ (in solution) AminoDiarylEther_ads->AminoDiarylEther_sol Desorption

Figure 1: Simplified workflow of the catalytic hydrogenation of a nitro diaryl ether on a Pd/C surface.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific substrate.

Materials and Reagents
  • Nitro diaryl ether substrate

  • Palladium on carbon (5% or 10% Pd by weight)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate, Tetrahydrofuran)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Reaction flask (three-necked flask recommended)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/inert gas manifold

Step-by-Step Procedure

ExperimentalWorkflow A 1. Catalyst Addition & Inerting B 2. Solvent and Substrate Addition A->B C 3. Hydrogen Introduction B->C D 4. Reaction Monitoring C->D E 5. Reaction Quenching & Catalyst Filtration D->E F 6. Product Isolation E->F

Figure 2: High-level experimental workflow for the hydrogenation of nitro diaryl ethers.

  • Catalyst Handling and Flask Preparation:

    • In a well-ventilated fume hood, carefully weigh the desired amount of Pd/C catalyst (typically 1-10 mol% of palladium relative to the substrate).[5]

    • Caution: Pd/C is pyrophoric, especially when dry and in the presence of flammable solvents.[5][6]

    • Place the catalyst into a dry reaction flask equipped with a magnetic stir bar.

    • Assemble the flask on a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5][6]

  • Solvent and Substrate Addition:

    • Under a positive pressure of inert gas, add the chosen solvent to the flask to create a slurry of the catalyst. This helps to dissipate heat upon addition of other reagents.[5]

    • Dissolve the nitro diaryl ether in the reaction solvent and add it to the reaction flask via a cannula or dropping funnel.

  • Hydrogenation:

    • Begin stirring the reaction mixture.

    • Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated hydrogen source. Repeat this cycle three times to replace the inert atmosphere with hydrogen.

    • For a balloon setup, ensure the balloon is securely attached and the system is sealed. For a pressure reactor, follow the manufacturer's instructions for pressurizing the vessel. Atmospheric pressure is often sufficient for the reduction of nitroarenes.[7]

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of the product.

    • To take an aliquot for analysis, carefully vent the hydrogen atmosphere and replace it with an inert gas before opening the flask.[6]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas.

    • Caution: The used catalyst is highly pyrophoric.[6]

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Immediately quench the filter cake with water to deactivate the catalyst before disposal.[6][8] The wet catalyst should be stored in a dedicated, clearly labeled waste container.

  • Product Isolation:

    • The filtrate containing the amino diaryl ether can be concentrated under reduced pressure.

    • Further purification, if necessary, can be achieved by recrystallization, column chromatography, or distillation.

Process Optimization and Troubleshooting

The efficiency and selectivity of the catalytic hydrogenation can be influenced by several parameters. The following table summarizes key considerations for optimizing the reaction.

ParameterConsiderations and RecommendationsPotential Issues & Solutions
Catalyst Loading Typically 1-10 mol% of Pd. Higher loadings can increase the reaction rate.Slow or incomplete reaction: Increase catalyst loading. Cost: Use the minimum effective amount of catalyst.
Hydrogen Pressure Atmospheric pressure (balloon) is often sufficient.[7] Higher pressures can accelerate the reaction but may also increase side reactions.Slow reaction: Increase hydrogen pressure (if equipment allows). Side reactions (e.g., C-O cleavage): Use lower pressure.
Solvent Protic solvents like methanol and ethanol generally favor the reaction.[9] Ethyl acetate and THF are also common.Poor solubility: Choose a solvent that dissolves the starting material. Reaction rate: Protic solvents can enhance the rate.
Temperature Most hydrogenations are run at room temperature. Gentle heating may be required for less reactive substrates.Slow reaction: Increase the temperature cautiously. Side reactions: High temperatures can promote side reactions like C-O bond cleavage.
Substrate Purity Impurities, especially those containing sulfur or other catalyst poisons, can deactivate the catalyst.Reaction stalls: Purify the starting material.
Stirring Rate Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.[9]Slow or incomplete reaction: Increase the stirring speed.

Safety Precautions: A Critical Overview

Catalytic hydrogenation with Pd/C and hydrogen gas presents significant safety hazards that must be managed with strict protocols.

  • Pyrophoric Catalyst: Palladium on carbon is highly flammable, especially when dry and in the presence of organic solvents.[5][6] Always handle the catalyst in an inert atmosphere and never add dry catalyst to a flask containing flammable solvent vapors.[9]

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Proper Quenching and Disposal: The used catalyst is more pyrophoric than the fresh catalyst.[6] It must be carefully filtered and immediately quenched with water.[6][8] Dispose of the deactivated catalyst in a designated, properly labeled waste container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[8]

  • Fire Safety: Keep a fire extinguisher rated for chemical fires (e.g., Class B or ABC) readily accessible.[5][8] Have a plan for extinguishing small fires, such as covering the flask with a watch glass.[6]

Conclusion

The catalytic hydrogenation of nitro diaryl ethers using Pd/C is a powerful and reliable method for the synthesis of the corresponding amines. By understanding the reaction mechanism, adhering to a well-defined protocol, and being mindful of the critical safety considerations, researchers can successfully and safely perform this essential transformation. Careful optimization of reaction parameters will ensure high yields and purity of the desired amino diaryl ether products, paving the way for their use in drug discovery and development.

References

  • The Sarpong Group. Standard Operating Procedures. University of California, Berkeley. [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Organic Chemistry. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • University of Rochester. Hydrogenation SOP. [Link]

  • University of California, Berkeley. Hydrogenation. [Link]

  • Gao, J., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 20(8), 15031–15042. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Wang, L., et al. (2023). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances, 13(1), 343-347. [Link]

  • ScienceMadness.org. Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]

  • Gopal, V., & Pandurangan, N. (2021). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate. [Link]

  • Preprints.org. Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes under Mild Conditions. [Link]

  • Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 5643. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. Catalysis Science & Technology. [Link]

  • Fernández, G. Reduction of nitro to amino and oxidation of amino to nitro. [Link]

  • Pacific Northwest National Laboratory. Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. [Link]

  • Reddit. Odd observation during Pd/C hydrogenation of Nitro group. [Link]

  • Google Patents.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

Sources

Application Note: Preparation of Urea Derivatives from 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the synthetic protocols for generating urea derivatives using 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (referred to herein as Intermediate A ) as the primary nucleophile.

This specific aniline scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., analogs of Sorafenib and Regorafenib). The presence of the electron-withdrawing chlorine atom and the trifluoromethyl-substituted phenoxy ether significantly modulates the nucleophilicity of the amine. Consequently, standard urea coupling protocols must be optimized to prevent incomplete conversion or side reactions.

This guide presents three validated pathways:

  • Direct Coupling (Isocyanate method) – High yield, best for scale-up.

  • Carbamate Activation (Phenyl chloroformate method) – Best for safety and library synthesis.

  • In-situ Activation (Triphosgene/CDI method) – Used when the electrophilic partner is unstable.

Chemical Properties & Retrosynthetic Logic

Substrate Analysis
  • Molecule: this compound

  • Electronic Environment: The amino group (

    
    ) is deactivated by the inductive effect of the ortho-chlorine and the para-phenoxy group.
    
  • Implication: Reaction rates will be slower compared to unsubstituted aniline. Elevated temperatures or non-nucleophilic bases may be required to drive kinetics.

Reaction Pathways Overview

UreaSynthesis cluster_legend Key Decision Factors Aniline Start: 3-Chloro-4-[3-(trifluoromethyl) phenoxy]aniline Isocyanate Path A: React with R-Isocyanate Aniline->Isocyanate DCM/THF, RT-40°C Carbamate Path B: React with Phenyl Chloroformate Aniline->Carbamate Pyridine/DCM, 0°C Target Target: Diaryl Urea Isocyanate->Target Direct Formation Intermediate Intermediate: Phenyl Carbamate Carbamate->Intermediate Amine2 React with Amine (R-NH2) Intermediate->Amine2 DMSO/THF, Heat Amine2->Target Legend Path A: High Yield, Commercial Isocyanates Path B: Avoids Phosgene, High Diversity

Caption: Figure 1. Strategic reaction map for urea synthesis from electron-deficient anilines.

Experimental Protocols

Method A: Direct Isocyanate Coupling (The "Gold Standard")

Best for: Large-scale synthesis when the isocyanate partner is commercially available.

Mechanism: Nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate.

Reagents:

  • Intermediate A (1.0 equiv)

  • Electrophile: Aryl or Alkyl Isocyanate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Catalyst: None usually required; Triethylamine (TEA) if aniline is a salt.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Intermediate A (1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If the starting aniline is a hydrochloride salt, add 1.2 equiv of TEA and stir for 10 min to liberate the free base.

  • Addition: Add the isocyanate (1.1 mmol) dropwise at room temperature (25°C).

  • Reaction: Stir the mixture. Due to the electron-deficient nature of Intermediate A, if no precipitate forms after 2 hours, heat to 40°C (reflux) for 4–12 hours.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The urea product is typically much less polar and often precipitates.

  • Workup:

    • Scenario 1 (Precipitate formed): Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL). Dry under vacuum.[1]

    • Scenario 2 (Soluble): Concentrate the solvent.[2][3][4] Recrystallize from hot Ethanol or EtOAc/Hexanes.

Yield Expectation: 85–95%

Method B: The Phenyl Carbamate Route (The "Safety" Route)

Best for: Combinatorial libraries or when the isocyanate is unstable/toxic/unavailable.

Mechanism: Activation of the aniline as a phenyl carbamate, followed by displacement with a second amine.

Step 1: Activation

  • Dissolve Intermediate A (1.0 mmol) and Pyridine (1.2 mmol) in anhydrous DCM (10 mL).

  • Cool to 0°C.

  • Add Phenyl Chloroformate (1.05 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with water. Extract with DCM.[1][3] Wash organic layer with 1N HCl (to remove pyridine) and Brine. Dry over

    
    .[2][5]
    
  • Isolate: Evaporate solvent to obtain the Phenyl Carbamate Intermediate . (Usually a white solid; can be used without column chromatography).

Step 2: Urea Formation [6]

  • Dissolve the Phenyl Carbamate Intermediate (1.0 mmol) in DMSO (2 mL) or THF (5 mL).

  • Add the second amine (

    
    , 1.2 mmol).
    
    • Tip: If the second amine is a hydrochloride salt, add DIPEA (2.5 equiv).

  • Heat to 60–80°C for 4–16 hours.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The urea product usually precipitates. Filter and wash with water and diethyl ether.

Yield Expectation: 70–85% (over 2 steps)

Method C: In-Situ Isocyanate Generation (Triphosgene)

Best for: Synthesis of "Reverse" Ureas where the commercial isocyanate is not available.

Safety Warning: Triphosgene generates phosgene gas upon decomposition. Perform strictly in a fume hood.

Protocol:

  • Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C.

  • Add Intermediate A (1.0 equiv) dissolved in DCM slowly.

  • Add Triethylamine (2.2 equiv) dropwise. (Exothermic!).[7]

  • Stir for 30 minutes to form the isocyanate in situ.

  • Add the second amine (

    
    , 1.0 equiv) in one portion.
    
  • Stir at RT for 2 hours.

  • Workup: Quench with water, extract with DCM, and purify via flash chromatography.

Analytical Data & Troubleshooting

Expected Analytical Signature
  • 1H NMR (DMSO-d6):

    • Urea protons (

      
      ) typically appear as two singlets (or a broad doublet) between 8.5 ppm and 9.5 ppm .
      
    • The phenoxy-ring protons will show a complex splitting pattern due to the

      
       group.
      
  • MS (ESI): Look for

    
     and often 
    
    
    
    . Chlorine isotope pattern (
    
    
    ratio of 3:1) will be distinct.
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Aniline is deactivated (Cl/Phenoxy groups).Heat to reflux (DCM or THF); Add Lewis acid catalyst (

- rare but effective).
Product is Oily/Sticky Trace solvent or impurities.Triturate with Diethyl Ether or Pentane. Sonicate to induce crystallization.
Dimer Formation Excess isocyanate or moisture.Ensure strict anhydrous conditions. Use exact stoichiometry (1:1).
Low Solubility Urea products are very stable crystals.Use DMSO-d6 for NMR. Use DMF/DMSO for reactions if DCM fails.

References

  • Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[6] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[6]

    • Context: The definitive guide on scaling up urea synthesis for Sorafenib-type molecules.
  • Luo, Y., et al. "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications, vol. 41, no.[5] 21, 2011, pp. 3140–3146.[5] [5]

    • Context: Validates the phenyl chloroformate (Method B) approach for this specific class of anilines.
  • Thottempudi, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry, vol. 23, no. 4, 2011.

    • Context: Provides spectral data and protocols for trifluoromethyl-substituted diaryl ureas.
  • PubChem Compound Summary. "Sorafenib." National Center for Biotechnology Information.

    • Context: Verification of chemical structure and properties of the parent urea class.[8][9]

Sources

Design of Multi-Target Kinase Inhibitors Using Phenoxy Aniline Fragments

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTE & PROTOCOLS >

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While early drug discovery efforts focused on developing highly specific kinase inhibitors, the complexity of disease signaling pathways and the emergence of drug resistance have highlighted the need for multi-target inhibitors.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design of multi-target kinase inhibitors, with a specific focus on leveraging the phenoxy aniline scaffold. This "privileged structure" offers a versatile template for engaging the ATP-binding site of multiple kinases.[4][5] We will delve into the strategic considerations for inhibitor design, including computational modeling and structure-activity relationship (SAR) studies. Furthermore, this document provides detailed, field-proven protocols for the synthesis of a model phenoxy aniline-based inhibitor, along with its biochemical and cell-based evaluation.

Introduction: The Rationale for Multi-Target Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] This conservation has been a double-edged sword in drug discovery. While it allows for the development of inhibitors that can target a specific kinase, it also presents the challenge of off-target effects. However, the interconnectedness of cellular signaling pathways, often involving multiple kinases, has led to a paradigm shift in inhibitor design.[2]

Key Advantages of Multi-Target Kinase Inhibitors:

  • Enhanced Efficacy: By simultaneously inhibiting multiple nodes in a signaling cascade, multi-target inhibitors can achieve a more potent and durable therapeutic effect.[7]

  • Overcoming Drug Resistance: Cancer cells can often develop resistance to single-target agents by activating alternative signaling pathways. Multi-target inhibitors can preemptively block these escape routes.[2]

  • Improved Safety Profile: In some cases, targeting a specific combination of kinases can lead to a better safety profile compared to a cocktail of single-target drugs.[7]

The design of such inhibitors requires a deep understanding of the structural biology of the target kinases and the chemical properties of the inhibitor scaffold.

The Phenoxy Aniline Scaffold: A Privileged Fragment for Kinase Inhibition

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can serve as a high-affinity ligand for multiple biological targets.[4][5] The phenoxy aniline moiety is a prime example of such a scaffold in the context of kinase inhibition.[1]

Structural Features and Significance:

  • Hinge-Binding Motif: The aniline nitrogen and the ether oxygen of the phenoxy group can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a key anchoring point for many inhibitors.[8]

  • Hydrophobic Interactions: The phenyl rings of the scaffold can engage in favorable hydrophobic interactions with non-polar residues within the ATP pocket, contributing to binding affinity.[8]

  • Vectors for Derivatization: The phenoxy aniline core provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

These features make the phenoxy aniline fragment an excellent starting point for the design of inhibitors with a desired multi-target profile.

Design Strategies for Multi-Target Phenoxy Aniline Inhibitors

The development of a multi-target kinase inhibitor is a multi-parameter optimization process that balances potency against a desired set of kinases with selectivity over others.[9] This requires a synergistic approach combining computational and experimental methods.

Computational Approaches
  • Molecular Docking and Virtual Screening: Computational techniques are invaluable for predicting the binding modes and affinities of virtual compounds against multiple kinase targets.[10][11][12] This allows for the rapid in silico screening of large compound libraries to identify promising candidates.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for binding to a specific set of kinase targets.[11] Pharmacophore models can then be used to guide the design of novel molecules with the desired multi-target activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] These models can be used to predict the activity of new compounds and to guide the optimization of lead molecules.

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.[13][14] For phenoxy aniline-based inhibitors, key areas for modification include:

  • Substituents on the Phenoxy Ring: The size, electronics, and position of substituents on the phenoxy ring can significantly impact kinase selectivity and potency.[13]

  • Substituents on the Aniline Ring: Modifications to the aniline ring can influence hinge-binding interactions and overall compound properties.[15]

  • Linker and Terminal Groups: For more complex inhibitors, the nature of the linker connecting the phenoxy aniline core to other moieties and the properties of the terminal groups are critical for achieving the desired target profile.

A key consideration in the design process is maintaining "drug-like" properties, often guided by frameworks like Lipinski's Rule of Five. This rule of thumb helps to ensure that a compound has favorable physicochemical properties for oral bioavailability.[16][17][18]

Table 1: Lipinski's Rule of Five [16][17]

PropertyGuideline
Molecular Weight < 500 Daltons
LogP (octanol-water partition coefficient) < 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10

Note: While a valuable guideline, slavish adherence is not always necessary, and many successful drugs violate one or more of these rules.[9][18]

Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of a model multi-target kinase inhibitor based on the phenoxy aniline scaffold.

Synthesis of a Model Phenoxy Aniline-Based Inhibitor

This protocol outlines a general synthetic route. Specific reagents and conditions may need to be optimized based on the desired final compound.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - o-Nitrochlorobenzene - Substituted Phenol Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 2-Phenoxy Nitrobenzene Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Product 2-Phenoxy Aniline Product Step2->Product

Caption: Synthetic workflow for a phenoxy aniline inhibitor.

Protocol:

  • Step 1: Synthesis of 2-Phenoxy Nitrobenzene Intermediate

    • Rationale: This step involves a nucleophilic aromatic substitution reaction to form the core ether linkage of the phenoxy aniline scaffold.[19]

    • Procedure:

      • To a solution of a substituted phenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (1.5 eq).

      • Stir the mixture at room temperature for 30 minutes.

      • Add o-nitrochlorobenzene (1.1 eq) to the reaction mixture.

      • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

      • Cool the reaction to room temperature and pour it into ice water.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the 2-phenoxy nitrobenzene intermediate.

  • Step 2: Reduction to 2-Phenoxy Aniline

    • Rationale: The nitro group is reduced to an amine, providing the key aniline functionality for hinge binding.

    • Procedure:

      • Dissolve the 2-phenoxy nitrobenzene intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.[19]

      • Add a reducing agent, for example, palladium on carbon (10 mol%) under a hydrogen atmosphere or tin(II) chloride dihydrate (3.0 eq) in the presence of concentrated HCl.

      • Stir the reaction at room temperature until the reduction is complete (monitor by TLC or LC-MS).

      • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

      • If using tin(II) chloride, neutralize the reaction with a saturated solution of sodium bicarbonate.

      • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

      • Purify the crude product by column chromatography or recrystallization to obtain the final 2-phenoxy aniline derivative.

Biochemical Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compound against a panel of kinases.

Workflow Diagram:

Assay_Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Step1 Incubate Kinase and Inhibitor Start->Step1 Step2 Initiate Reaction with ATP/Substrate Step1->Step2 Step3 Stop Reaction and Detect Signal Step2->Step3 Analysis Calculate IC50 Step3->Analysis

Caption: General workflow for a biochemical kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare solutions of the target kinase, substrate (peptide or protein), and ATP in assay buffer.[20]

  • Assay Procedure (384-well plate format):

    • Rationale: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.[6][21] The amount of ADP produced is proportional to kinase activity.

    • Add 2.5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a black 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and detect the signal using a suitable method. A common approach is a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[22]

      • Add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Table 2: Example IC50 Data for a Hypothetical Phenoxy Aniline Inhibitor

Kinase TargetIC50 (nM)
Kinase A 15
Kinase B 45
Kinase C 800
Kinase D >10,000
Cell-Based Kinase Activity Assay

Rationale: While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect on kinase activity within a living cell.[23][24] This protocol describes a method to measure the inhibition of phosphorylation of a downstream substrate.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have activated signaling pathways involving the target kinases.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitor or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Detection of Substrate Phosphorylation (ELISA-based):

    • Rationale: This method quantifies the level of phosphorylation of a specific downstream substrate of the target kinase.[25]

    • Coat a high-binding 96-well plate with a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein.

    • Add equal amounts of protein lysate to each well and incubate to allow the substrate to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme such as horseradish peroxidase (HRP).

    • Wash the wells to remove the unbound detection antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution and read the absorbance on a plate reader.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total amount of protein in each well.

    • Calculate the percent inhibition of substrate phosphorylation for each inhibitor concentration relative to the DMSO control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The design of multi-target kinase inhibitors using privileged scaffolds like phenoxy aniline represents a powerful strategy in modern drug discovery. By combining computational design, meticulous SAR studies, and robust biochemical and cellular evaluation, researchers can develop novel therapeutic agents with enhanced efficacy and the potential to overcome drug resistance. The protocols and strategies outlined in this application note provide a solid foundation for scientists and drug developers to embark on this exciting and impactful area of research.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • PubMed. (n.d.). Computer Aided Drug Design for Multi-Target Drug Design: SAR /QSAR, Molecular Docking and Pharmacophore Methods. [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. [Link]

  • Bionity.com. (n.d.). Lipinski's Rule of Five. [Link]

  • Zhang, W., Pei, J., & Lai, L. (2017). Computational Multitarget Drug Design. Journal of Chemical Information and Modeling, 57(3), 403–412. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Chen, X., Ren, B., & Chen, M. (2023). Harnessing AI to fuse phenotypic signatures for drug target identification: progress in computational modeling. Briefings in Bioinformatics, 24(5), bbad295. [Link]

  • Bentham Science Publishers. (2004). Privileged Structures: Applications in Drug Discovery. [Link]

  • PubMed. (2019). Natural product derived privileged scaffolds in drug discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • PubMed. (2017). Computational Multitarget Drug Design. [Link]

  • TIU Lecture Notes. (2023). Lipinski rule of five. [Link]

  • MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2025). Computational Predictions for Multi-Target Drug Design. [Link]

  • van der Wekken, A. J., Saber, A., & Hiltermann, T. J. N. (2012). Tyrosine kinase inhibitors: Multi-targeted or single-targeted? Critical Reviews in Oncology/Hematology, 81(2), 147–158. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • MDPI. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • Springer Nature Experiments. (n.d.). Computational Design of Multi-target Kinase Inhibitors. [Link]

  • PubMed. (2020). Dual-target kinase drug design: Current strategies and future directions in cancer therapy. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]

  • PubMed. (n.d.). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. [Link]

  • National Institutes of Health. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2025). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. [Link]

  • National Institutes of Health. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][16][23]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

  • PubMed. (n.d.). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. [Link]

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • SciELO South Africa. (n.d.). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]

  • PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). [Link]

  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. [Link]

  • Durrant, S. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

Sources

Troubleshooting & Optimization

Minimizing dechlorination side reactions during nitro reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dechlorination Side Reactions in Halonitrobenzenes

Welcome to the Technical Support Center

Current Status: Operational Role: Senior Application Scientist Objective: Provide field-proven protocols to reduce aromatic nitro groups (


) to amines (

) while preserving sensitive carbon-halogen bonds (C-Cl, C-Br, C-I).
Executive Summary: The Dechlorination Dilemma

In the catalytic hydrogenation of chloronitrobenzenes, you are fighting a kinetic battle. The reduction of the nitro group is energetically favorable, but the carbon-halogen bond (particularly C-I and C-Br, and to a lesser extent C-Cl) is susceptible to oxidative addition by low-valent transition metals.

Standard Palladium (Pd/C) catalysts are often too active. They readily insert into the C-Cl bond, leading to hydrodehalogenation (yielding aniline instead of chloroaniline). To win this battle, you must either poison the catalyst to raise the activation energy for C-Cl insertion or switch to a chemical reductant that operates via a single-electron transfer (SET) mechanism incapable of breaking the C-Cl bond.

Module 1: Catalyst Selection (The Hardware)
Q: Why is my Pd/C reaction yielding 20% dechlorinated byproduct?

A: Unmodified Palladium is an excellent cross-coupling catalyst because it loves C-X bonds. In a hydrogenation environment, it facilitates hydrogenolysis.

The Fix: Switch your catalytic system immediately.

  • Platinum on Carbon (Pt/C): Platinum is naturally less prone to oxidative addition into C-Cl bonds than Palladium. It is the baseline recommendation for halonitro reduction.

  • Sulfided Platinum (Pt(S)/C): This is the industry "Gold Standard." The sulfur acts as a selective poison, occupying the highly active sites responsible for C-Cl bond fission without significantly hampering the nitro reduction pathway.

  • Iron-Doped Platinum (Pt-Fe/C): The presence of iron creates a bimetallic effect that electronically modifies the Pt surface, suppressing dehalogenation.

Comparative Performance Table:

Catalyst SystemActivity (

)
Selectivity (C-Cl retention)Risk LevelRecommended For
Pd/C (Standard) HighLowCriticalNon-halogenated substrates only.
Pt/C (Standard) ModerateModerate/HighModerateChlorobenzenes (careful monitoring).
Pt(S)/C (Sulfided) ModerateVery High LowHigh-value chloro/bromo-nitro substrates.
Raney Nickel HighVariableHighRequires specific inhibitors; generally avoid for C-Br/C-I.
Module 2: Reaction Conditions (The Software)
Q: I am using Pt/C but still seeing 5% dechlorination. How do I optimize?

A: If the hardware (catalyst) is correct, your "software" (conditions) might be too aggressive. Dechlorination has a higher activation energy than nitro reduction; high energy input favors the side reaction.

Troubleshooting Protocol:

  • Lower the Pressure: Hydrogenolysis is often higher order with respect to

    
     pressure. Operate at 1–5 bar (15–70 psi) . Do not run at 50 bar unless necessary.
    
  • Lower the Temperature: Keep the reaction

    
    . Higher temperatures overcome the activation barrier for C-Cl cleavage.
    
  • Add Inhibitors:

    • Vanadium (

      
      ):  Adding small amounts (0.1–0.5 wt%) of vanadium oxide or using V-doped catalysts can block dehalogenation sites.
      
    • Morpholine/Amine Additives: These can poison the most active sites, though they may slow the overall rate.

Module 3: The "Fail-Safe" Chemical Protocol
Q: My substrate is extremely sensitive (e.g., C-I bond). Hydrogenation is failing.

A: Stop hydrogenation. Use the Bechamp Reduction variant (Fe/NH4Cl) . Why: This method uses Iron (0) as a single-electron donor. It reduces the nitro group via a nitroso intermediate but lacks the mechanistic pathway to perform oxidative insertion into the C-X bond under these mild conditions. It is virtually 100% chemoselective.

Protocol: Fe/NH

Cl Reduction of Chloronitrobenzene

Valid for: 2-chloronitrobenzene, 4-bromonitrobenzene, etc.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0–5.0 equiv, 325 mesh reduced)

  • Ammonium Chloride (1.0–3.0 equiv)

  • Solvent: Ethanol/Water (3:1) or Methanol/Water.[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethanol/Water (3:1) in a round-bottom flask.

  • Activation: Add Ammonium Chloride (

    
    ). This acts as an electrolyte and activates the iron surface.
    
  • Addition: Add Iron powder.

  • Reaction: Heat to reflux (

    
    )  with vigorous stirring (mechanical stirring recommended for scale >10g).
    
  • Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 1–4 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove iron oxides (sludge). Wash pad with Ethyl Acetate.[2]

    • Note: The iron waste is non-toxic but can be pyrophoric if dry; keep wet.

    • Evaporate solvent or extract into organic phase.[2]

Visualizing the Logic
Diagram 1: Catalyst Selection Decision Tree

CatalystSelection Start Start: Nitro Reduction Substrate Analysis Halogen Does substrate contain Halogen (Cl, Br, I)? Start->Halogen PdC Use Pd/C (Standard Conditions) Halogen->PdC No SensCheck Is the Halogen Labile (I, Br) or is purity critical? Halogen->SensCheck Yes PtS Use Sulfided Pt/C (Pt(S)/C) SensCheck->PtS Yes (High Risk) PtC Use Pt/C (Monitor Pressure) SensCheck->PtC No (Cl only) FailCheck Did Dechlorination Occur (>2%)? PtC->FailCheck FailCheck->PtS Yes FeRed Switch to Chemical Reduction (Fe / NH4Cl) FailCheck->FeRed Still Failing

Caption: Decision matrix for selecting the appropriate reduction system based on substrate sensitivity.

Diagram 2: Competitive Reaction Pathways

ReactionPathways Substrate Chloronitrobenzene (Ar-Cl-NO2) NitroRed Nitro Reduction (Desired) Substrate->NitroRed Pt/C or Fe(0) Dehal Oxidative Addition (Side Reaction) Substrate->Dehal Pd/C (Fast) High T/P Product Chloroaniline (Ar-Cl-NH2) NitroRed->Product Byproduct Aniline (Ar-H-NH2) Dehal->Byproduct + HCl

Caption: Mechanistic divergence. Pd/C favors the red pathway (Dehal); Pt(S)/C and Fe favor the green pathway.

FAQ: Common Issues & Misconceptions

Q: Can I use Raney Nickel? A: Yes, but with caution. Raney Nickel is cheaper than Pt, but it can be aggressive. If you use it, consider adding an inhibitor like potassium thiocyanate or operating at near-ambient pressure. For high-value intermediates, sulfided Pt is safer.

Q: Why not use Tin Chloride (


)? 
A:  While 

is selective, the workup is notorious for forming stubborn emulsions, and tin waste is environmentally regulated. The Fe/

method is "greener," cheaper, and easier to scale.

Q: Does the solvent matter for hydrogenation? A: Absolutely. Acidic solvents (like acetic acid) can sometimes protect the amine product but may accelerate catalyst leaching or dehalogenation depending on the mechanism. Neutral solvents like Methanol, Ethanol, or Ethyl Acetate are preferred. Avoid basic conditions if possible, as bases can promote elimination pathways.

References
  • Chemoselective Hydrogenation of Nitrochlorobenzene

    • Source: Zhang, J. et al. "Chemoselective hydrogenation of 4-nitrochlorobenzene over different Pd catalysts.
    • Context: Discusses the pathways and selectivity issues with Pd c
  • Fe-Promoted Pt Catalysts

    • Source: "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC c
    • Context: Demonstrates how Iron doping suppresses hydrodechlorination on Platinum surfaces.[3]

  • Iron/Ammonium Chloride Protocol

    • Source: "Reduction of nitro arene by Fe/ammonium chloride."[1][4] ChemSpider Synthetic Pages.

    • Context: Provides the specific chemical reduction protocol cited in Module 3.
  • Sulfided Platinum Catalysts

    • Source: "Platinum, sulfided, on carbon." Sigma-Aldrich Technical Data.

    • Context: Specifications and application data for sulfided c
  • Vanadium Doping Mechanism

    • Source: "Influence of Reaction Parameters on... Platinum and Vanadium Catalyzed Nitro Reduction."[5] Organic Process Research & Development.

    • Context: Explains the mechanistic role of Vanadium in inhibiting side reactions.

Sources

Technical Guide: Regioselectivity Control in Reactions of 3,4-Dichloronitrobenzene with Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with the nucleophilic aromatic substitution (


) of 3,4-dichloronitrobenzene.

Content Type: Troubleshooting & Optimization Guide Subject: Nucleophilic Aromatic Substitution (


) Regiochemistry
Substrate:  3,4-Dichloronitrobenzene (3,4-DCNB)
Nucleophile:  Phenols / Phenoxides

Core Directive: The "Para-Selectivity" Rule

In the reaction between 3,4-dichloronitrobenzene and a phenol (in the presence of a base), the reaction exhibits high regioselectivity for the C-4 position (para to the nitro group).[1]

The Major Product: 3-chloro-4-phenoxynitrobenzene (also named 2-chloro-1-nitro-4-phenoxybenzene). The Minor Product: 4-chloro-3-phenoxynitrobenzene (Meta substitution product; typically


 under standard conditions).
Mechanistic Causality

The regioselectivity is governed by the stability of the Meisenheimer Complex intermediate.

  • C-4 Attack (Para): The negative charge in the intermediate can be delocalized onto the nitro group oxygens via resonance.[1] This provides significant stabilization, lowering the activation energy (

    
    ).
    
  • C-3 Attack (Meta): The negative charge cannot be delocalized onto the nitro group (it ends up on ring carbons only). The inductive electron-withdrawing effect of the nitro group is present but insufficient to compete with the resonance stabilization at C-4.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the two pathways.

SnAr_Selectivity Start 3,4-Dichloronitrobenzene + Phenoxide TS_Para TS (Para-Attack) Low Energy Start->TS_Para Fast TS_Meta TS (Meta-Attack) High Energy Start->TS_Meta Slow Int_Para Meisenheimer Complex (NO2 Resonance Stabilized) TS_Para->Int_Para Int_Meta Meisenheimer Complex (No Resonance Stabilization) TS_Meta->Int_Meta Prod_Para MAJOR PRODUCT 3-chloro-4-phenoxynitrobenzene Int_Para->Prod_Para - Cl⁻ Prod_Meta MINOR PRODUCT 4-chloro-3-phenoxynitrobenzene Int_Meta->Prod_Meta - Cl⁻

Caption: Kinetic competition diagram showing the favored para-substitution pathway due to resonance stabilization of the Meisenheimer intermediate.

Troubleshooting & FAQs

This section addresses specific anomalies users may encounter.

Q1: I observe a second spot on TLC/LC-MS. Is this the meta-isomer?

Diagnosis: While possible, the meta-isomer (C-3 substitution) is rare. The second spot is more likely:

  • Hydrolysis Product: 3-chloro-4-nitrophenol. This occurs if the solvent is "wet" or if hydroxide (

    
    ) competes with the phenoxide.
    
    • Check: Does the spot streak on silica? (Phenols are acidic). Does it disappear upon methylation?

  • Bis-Substitution: 1-nitro-3,4-diphenoxybenzene.

    • Likelihood:[2][3][4][5][6][7] Low. The first phenoxy group is electron-donating (via resonance), which deactivates the ring toward a second

      
       attack.
      
    • Condition: Occurs only with large excesses of phenol and high temperatures (>120°C).

  • Unreacted Phenol: Ensure the phenol is fully consumed or separated.

Q2: Can I force the reaction to substitute at C-3 (Meta)?

Answer: Not via direct


 on 3,4-DCNB.
  • Reason: The electronic bias of the nitro group is too strong.

  • Alternative: To obtain the meta-product (4-chloro-3-phenoxynitrobenzene), you must change the starting material strategy, for example:

    • Start with 2,4-dichloronitrobenzene (allows ortho-substitution, though para is still competitive).

    • Start with 3-chloro-4-nitrofluorobenzene (Fluorine is a better leaving group, but regioselectivity remains para).

    • Correct Route: Construct the core via nitration of a pre-formed meta-substituted ether or use copper-catalyzed Ullmann coupling which follows different mechanistic rules than

      
      .
      
Q3: Why is the reaction stalling?

Diagnosis:

  • Ion Pairing: If using

    
     in non-polar solvents (Toluene), the phenoxide may be too tightly bound to potassium.
    
  • Solution: Use polar aprotic solvents (DMF, DMSO, NMP) or add a phase transfer catalyst (18-Crown-6 or TBAB) to solubilize the anion.

  • Deactivation: If you are trying to displace the second chlorine (bis-substitution), the ring is deactivated. You will need higher temperatures (140°C+) and a stronger base.

Q4: How do I confirm the regiochemistry of my product?

Method:


 NMR Coupling Constants.
  • Product (3-chloro-4-phenoxynitrobenzene): You will see an ortho-coupling (

    
    ) for the proton at C-5 (adjacent to C-6) and a meta-coupling (
    
    
    
    ) for the proton at C-2. The proton at C-5 will be shielded relative to the starting material due to the adjacent phenoxy group.
  • Starting Material: 3,4-DCNB has a specific pattern.[2] The shift of the proton ortho to the Nitro group is most diagnostic.

Validated Experimental Protocol

The following protocol is adapted from high-yield syntheses of diaryl ethers (e.g., Rafoxanide intermediates) [1, 2].

Reagents
  • Substrate: 3,4-Dichloronitrobenzene (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO. (Acetonitrile is often too slow).

Step-by-Step Procedure
  • Preparation: Charge a reaction flask with the Phenol (1.05 eq) and anhydrous

    
     (1.5 eq) in DMF (5 mL per mmol).
    
  • Activation: Stir at Room Temperature for 15-30 minutes. This generates the phenoxide anion. Note: Bubbling (

    
    ) may be observed.
    
  • Addition: Add 3,4-dichloronitrobenzene (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 80–100 °C .

    • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 2–4 hours.

    • Selectivity Check: The major product (C-4 substitution) usually runs slightly lower or higher than SM depending on the phenol, but distinct from the hydrolysis byproduct (which stays at the baseline).

  • Work-up:

    • Cool to RT.

    • Pour into ice-water (10x volume). The product usually precipitates as a solid.

    • Filter the solid. Wash with water (to remove DMF and inorganic salts) and hexanes (to remove trace unreacted phenol).

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/Ethyl Acetate) if necessary.

Data Table: Expected Outcomes
ParameterValue / ObservationNotes
Yield 85% - 98%High efficiency due to strong activation by

.
Regioselectivity > 99:1 (Para : Meta)C-4 substitution is exclusive for most phenols.
Reaction Time 2 - 5 HoursDepends on steric bulk of the phenol.
Appearance Yellow/Orange SolidNitro-diaryl ethers are typically colored.

Mechanism & Impurity Flowchart

Use this logic tree to identify issues based on reaction outcomes.

Troubleshooting_Logic Start Start: Analyze Reaction Mixture Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Check_Conversion->Start No (Increase Temp/Time) Check_Spots How many product spots on TLC? Check_Conversion->Check_Spots Yes Single_Spot Single Major Spot Check_Spots->Single_Spot 1 Spot Two_Spots Two or More Spots Check_Spots->Two_Spots >1 Spot Success Success: 3-chloro-4-phenoxynitrobenzene Single_Spot->Success Identify_Impurity Identify Impurity Two_Spots->Identify_Impurity Impurity_Hydrolysis Baseline Spot (Acidic) Diagnosis: Hydrolysis (Nitrophenol) Cause: Wet Solvent / OH- Identify_Impurity->Impurity_Hydrolysis Polar/Streak Impurity_Bis Non-Polar Spot Diagnosis: Bis-Substitution Cause: Excess Phenol / High Temp Identify_Impurity->Impurity_Bis Lipophilic

Caption: Diagnostic flowchart for identifying reaction impurities in the


 of 3,4-DCNB.

References

  • Synthesis of Rafoxanide Intermediates: Lal, J. et al. "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." Chemical Papers, 2023.[7][8] Validates the protocol for reacting 3,4-dichloronitrobenzene with chlorophenol to yield the C-4 substituted product in 96% yield.

  • Regioselectivity in

    
    : 
    BenchChem / PubChem Data. "1,2-Dichloro-4-nitrobenzene Reactivity Profile."
    
    Confirms the preferential substitution at the para-position (C4) due to resonance stabilization.
    
  • General

    
     Methodology: 
    Reddy, C. S. et al. "Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2-(substituted phenoxy)..." Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 250-256.[9]
    
    Provides experimental conditions for condensation of 3,4-dichloronitrobenzene derivatives.
    

Sources

Removing unreacted 3-(trifluoromethyl)phenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TFMP-REM-001

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

User Query: "How do I remove unreacted 3-(trifluoromethyl)phenol (CAS: 98-17-9) from my reaction mixture without decomposing my product?"

The Technical Challenge: 3-(Trifluoromethyl)phenol (3-TFMP) presents a unique purification challenge compared to unsubstituted phenol. The electron-withdrawing trifluoromethyl group significantly alters its physicochemical properties, rendering standard "phenol washes" potentially ineffective if not tuned correctly.

PropertyValueImplication for Purification
Boiling Point 178–179 °CHigh Vacuum Required. Rotovap removal is ineffective and risks product thermal degradation.
Acidity (pKa) ~8.7 (vs. 10.0 for phenol)Enhanced Acidity. Requires specific pH targeting. Weak bases (NaHCO₃) are insufficient for quantitative removal.
Lipophilicity High (

group)
Persistent Solubility. The neutral form tracks with organic products; even the salt form can ion-pair into organic layers.

Method Selection Matrix

Consult this table to select the workflow best suited to your product's stability.

MethodEfficiencyProduct Loss RiskBest For...
A. pH-Switch Extraction High (>98%)Low (if base-stable)Large scale (>1g); Base-stable products (Amides, Ethers).
B. Chem-Scavenging Very High (>99%)Very LowSmall scale (<500mg); Base-sensitive products (Esters).
C. Modified Chromatography ModerateModerateComplex mixtures where 3-TFMP co-elutes.

Workflow Visualization (Decision Logic)

The following logic gate determines your optimal purification path.

TFMP_Removal_Logic node_start Start: Reaction Mixture (Contains 3-TFMP) node_sens Is Product Base Sensitive? (e.g., Esters, Activated Halides) node_start->node_sens node_extract Method A: pH-Switch Extraction (Use 1M NaOH or 2M K2CO3) node_sens->node_extract No (Stable) node_scavenge Method B: Solid Phase Scavenging (PS-Carbonate or PS-Isocyanate) node_sens->node_scavenge Yes (Sensitive) node_flash Method C: Modified Flash (Acidic Eluent) node_sens->node_flash Complex/Amphoteric node_check QC Check (TLC/NMR) node_extract->node_check node_scavenge->node_check node_flash->node_check

Caption: Decision tree for selecting the optimal 3-(trifluoromethyl)phenol removal strategy based on product stability.

Detailed Protocols

Protocol A: The pH-Switch Extraction (Base-Stable Products)

Mechanism: 3-TFMP (pKa ~8.7) is more acidic than phenol. To drive the equilibrium >99% toward the water-soluble phenolate form, the aqueous pH must be at least 2 units higher than the pKa (pH > 10.7).

  • Critical Error: Using Saturated NaHCO₃ (pH ~8.5). This will result in ~50% retention of the phenol in the organic layer.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Diethyl Ether). Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.

  • Primary Wash: Wash the organic layer 2x with 1M NaOH (pH 14).

    • Why: This ensures complete deprotonation (

      
      ).
      
  • The "Lipophilic Salt" Fix: The trifluoromethyl group makes the phenolate ion "greasy."

    • Action: Perform a brine wash immediately after the NaOH wash to disrupt ion-pairing and force the phenolate into the aqueous phase.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Solid-Phase Scavenging (Sensitive Products)

Mechanism: Uses polymer-supported reagents to covalently bind or ionically trap the phenol. This avoids liquid-liquid extraction emulsions and high pH exposure.

Reagent Options:

  • Option 1: PS-Carbonate (Ionic Binding): Acts as a solid-phase base. The phenol binds as the phenolate salt to the resin.

  • Option 2: PS-Isocyanate (Covalent Binding): Reacts with the phenolic -OH to form a carbamate. Irreversible.

Step-by-Step (using PS-Carbonate):

  • Stoichiometry: Calculate excess phenol. Add 3–4 equivalents of PS-Carbonate resin relative to the estimated residual phenol.

  • Solvent: Ensure the mixture is in DCM or THF (resins swell best in these).

  • Incubation: Agitate gently (orbital shaker) for 2–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars, which can grind the resin beads into fine dust that clogs filters.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin cake with DCM.

  • Result: The filtrate contains the product; the phenol remains trapped on the resin.

Protocol C: Chromatography "Doping"

The Problem: 3-TFMP often "streaks" on silica gel or co-elutes with products of similar polarity because it hydrogen-bonds to the silica surface.

The Fix:

  • Acidic Eluent: Add 1% Acetic Acid to your hexane/ethyl acetate mobile phase.

    • Mechanism:[1][2][3][4] This keeps the phenol fully protonated, preventing interaction with silanol groups and sharpening the peak.

  • Visualization: 3-TFMP is UV active. Use a TLC stain (PMA or KMnO4) to differentiate it from your product if UV retention times are close.

Frequently Asked Questions (FAQ)

Q: I used Sodium Bicarbonate (NaHCO₃) but the phenol is still there. Why? A: This is a pKa mismatch. 3-TFMP has a pKa of ~8.7. Saturated NaHCO₃ has a pH of ~8.5. You are only deprotonating about 40-50% of the phenol. You must use a stronger base like Sodium Carbonate (Na₂CO₃, pH ~11.5) or NaOH to achieve >99% removal.

Q: My product is an ester, so I can't use NaOH. What now? A: Use Protocol B (Scavenging) with PS-Isocyanate. Alternatively, use cold (0°C) 1M Potassium Carbonate (K₂CO₃) for a very short contact time (<5 mins) during extraction, then immediately neutralize.

Q: Can I just rotovap it off? A: Not recommended. The boiling point is ~179°C. To remove this on a rotovap, you would need a high-vacuum pump (<1 mbar) and a bath temperature of >60°C. This thermal stress often degrades complex pharmaceutical intermediates.

Q: The phenol is co-spotting with my product on TLC. How do I separate them? A: Run a 2D-TLC. Run the plate in standard solvent, dry it, then rotate 90 degrees and run it in a solvent containing 1% Triethylamine. The phenol (acidic) will interact with the amine and shift its Rf significantly, revealing if it is truly co-eluting.

References

  • Physical Properties & Safety

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Acidity Data (pKa)

    • Kütt, A., et al. (2019).[5] Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Scavenging Methodologies

    • Biotage (2024). Polymer Supported Scavengers for Organic Synthesis. Retrieved from [Link]

  • Chromatography Techniques

Sources

Technical Support Center: Purification of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-40718-14-7 Molecule Class: Diaryl Ether / Halogenated Aniline Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds, e.g., Sorafenib analogs)

Executive Summary

You are attempting to purify 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS: 40718-14-7). This molecule presents a classic "push-pull" chromatographic challenge:

  • The "Pull" (Retention): The primary amine (-NH₂) is basic and forms strong hydrogen bonds with the acidic silanols on the silica gel surface, leading to severe peak tailing.

  • The "Push" (Elution): The trifluoromethyl (-CF₃) and chloro (-Cl) groups are highly lipophilic, making the molecule travel quickly in standard organic solvents, potentially co-eluting with non-polar impurities.

This guide addresses the specific troubleshooting steps required to isolate this amine with >98% purity.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product streaks (tails) significantly on the TLC plate and elutes as a broad band on the column. How do I fix this?

The Root Cause: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0). The basic nitrogen of your aniline protonates upon contact with free silanol groups (Si-OH), effectively turning your column into an unintended cation-exchange resin. This causes the "tailing" phenomenon.

The Solution: Amine Deactivation You must neutralize the silica surface before and during the run.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Recommendation: Use TEA for Hexane/Ethyl Acetate systems. Use NH₄OH if using DCM/Methanol.

  • Column Pre-treatment (Crucial): Do not just add TEA to the eluent. You must equilibrate the column with the TEA-containing solvent for at least 2 column volumes (CV) before loading your sample. This ensures all active silanol sites are capped by the TEA.

Technical Note: The TEA competes for the binding sites. Since TEA is in excess, it saturates the silica, allowing your aniline product to elute based on polarity rather than acid-base chemistry.

Q2: I am seeing a yellow/orange impurity co-eluting with my product. What is it?

The Root Cause: This is likely the unreduced Nitro precursor (1-Nitro-3-chloro-4-[3-(trifluoromethyl)phenoxy]benzene) or an azo-dimer formed via oxidation.

  • Nitro Precursor: Usually less polar (higher Rf) than the aniline.

  • Azo-dimer: Highly colored, often very non-polar.

The Solution: Optimization of Selectivity Anilines and their Nitro precursors have distinct dipole moments. You need to maximize this difference.

  • Switch Solvent Systems: If you are using DCM/MeOH, switch to Hexane/Ethyl Acetate . The selectivity for the nitro/amine separation is often better in Hex/EtOAc because it relies less on displacement and more on adsorption kinetics.

  • Gradient Elution:

    • Start: 100% Hexane (with 1% TEA).

    • Ramp: 0% to 30% EtOAc over 10 CVs.

    • Result: The non-polar Nitro impurity will elute first (typically <10% EtOAc), followed by your target Aniline.

Q3: My crude sample turns black/brown upon loading. Is my product decomposing?

The Root Cause: Anilines are oxidation-sensitive. Loading a crude aniline onto "dry" silica and letting it sit (e.g., while preparing solvents) accelerates oxidative degradation due to the high surface area and oxygen exposure.

The Solution: The "Buffered Slurry" Load Avoid dry-loading on pure silica if possible.

  • Dissolve crude in minimal DCM.

  • Add silica gel that has already been slurried with 1% TEA in Hexane.

  • Evaporate solvent gently.

  • Load this "neutralized" solid onto the column.

Module 2: Optimized Purification Protocol

Method: Flash Chromatography with Amine Modification[2][3]

Stationary Phase: Silica Gel 60 (40–63 µm) Mobile Phase A: Hexane + 1% Triethylamine (TEA) Mobile Phase B: Ethyl Acetate + 1% Triethylamine (TEA)

StepActionTechnical Rationale
1. Preparation Prepare solvents A and B. Add TEA fresh before the run.TEA is volatile; old mixtures lose potency.
2. Equilibration Flush column with 100% Solvent A for 3 Column Volumes (CV).Caps acidic silanols to prevent irreversible binding.
3. Loading Liquid Load: Dissolve in Min. Vol. of 95:5 Hex:EtOAc. Solid Load: Adsorb onto TEA-treated silica.Ensures narrow injection band for maximum resolution.
4. Gradient 0–5 min: Hold 0% B (Elute non-polar azo/halide impurities).5–20 min: Ramp 0% → 40% B.20–25 min: Hold 40% B.The Nitro impurity elutes early (~10-15% B). The Aniline elutes later (~25-35% B).
5. Post-Run Evaporate fractions < 40°C.High heat promotes oxidation of the amine.
Data: Expected Rf Values (TLC)

Solvent System: Hexane:Ethyl Acetate (3:1) + 1% TEA

CompoundRf ValueAppearance (UV 254nm)Appearance (Stain: Ninhydrin)
Nitro Precursor 0.65 – 0.75Dark SpotInactive (No color)
Target Aniline 0.30 – 0.40 Dark Spot Red/Pink Spot
Phenol Impurity 0.15 – 0.25Dark SpotInactive

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific halogenated aniline.

PurificationLogic cluster_mech Mechanism of Action start Crude Reaction Mixture (Reduction of Nitro Intermediate) tlc TLC Analysis (Hex/EtOAc 3:1) start->tlc decision_tail Does the spot tail/streak? tlc->decision_tail std_col Standard Column (No Modifier) decision_tail->std_col No (Rare) mod_col Modified Column (Add 1% TEA) decision_tail->mod_col Yes (Expected) impurities Check Impurities: 1. Nitro (High Rf) 2. Phenol (Low Rf) mod_col->impurities gradient Run Gradient: 0% -> 40% EtOAc impurities->gradient collect Collect Fractions (Verify via Ninhydrin Stain) gradient->collect workup Post-Column Workup (Rotovap < 40°C) collect->workup mech1 Silanol (Si-OH) + TEA (Et3N) -> Si-O-...H-NEt3 mech2 Aniline passes without binding mech1->mech2

Caption: Logical workflow for the purification of lipophilic anilines, highlighting the critical decision point for amine modification.

Module 4: Post-Purification Handling

Issue: Residual Triethylamine (TEA) in the NMR. Fix: TEA has a boiling point of ~89°C, which is higher than some solvents but removable.

  • Azeotrope: Co-evaporate the purified oil with Dichloromethane (DCM) 3 times on the rotovap. This helps drag out residual TEA.[1]

  • Vacuum: Dry under high vacuum (< 1 mbar) for 4 hours.

  • Salt Formation (Optional): If the free base is unstable (turning black), convert it immediately to the Hydrochloride salt by bubbling HCl gas into an ethereal solution of the product. The salt is generally stable for long-term storage.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Chromatographic Separations of Amines).

  • Biotage. (2023). Strategies for Flash Chromatography of Amines. Biotage Knowledge Base. (General guidance on TEA usage for amine purification).

  • Banker, A., et al. (2001). Process for the synthesis of Sorafenib intermediates. (Contextual reference for the synthesis and handling of 4-chloro-3-(trifluoromethyl)phenyl derivatives).

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline. (Confirmation of physical properties).

Sources

Technical Support Center: Solvent Optimization for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solvent choice for diaryl ether formation (DMF vs. DMSO) Ticket ID: CHEM-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Decision Matrix

In diaryl ether synthesis (via Ullmann coupling or


), the choice between N,N-Dimethylformamide (DMF)  and Dimethyl Sulfoxide (DMSO)  is rarely a matter of preference—it is a trade-off between reaction kinetics  and downstream processability .

Use the following matrix to determine the correct solvent for your specific parameters:

FeatureDMF (N,N-Dimethylformamide)DMSO (Dimethyl Sulfoxide)
Boiling Point 153 °C189 °C
Dielectric Constant 36.746.7 (Higher polarity = faster

)
Thermal Stability Decomposes >140°C to Dimethylamine + CODecomposes >150°C (Risk of runaway/explosion)
Reaction Rate (

)
ModerateSuperior (The "Naked Anion" Effect)
Base Compatibility Poor with strong bases (hydrolyzes)Poor with NaH (explosive); Good with carbonates
Removal (Workup) Rotovap (feasible), Water washLyophilization (best), LiCl wash (required)
Primary Use Case Ullmann couplings requiring reflux <150°CLow-temp

or difficult substrates

Technical Deep Dive: Causality & Mechanism

To make an expert decision, you must understand why these solvents behave differently.

A. The "Naked Anion" Effect in

For nucleophilic aromatic substitution (


), DMSO is kinetically superior .[1]
  • Mechanism: In aprotic solvents, cations (like

    
     or 
    
    
    
    from the base) are well-solvated by the solvent's oxygen lone pairs. However, the anions (the phenoxide nucleophile) are poorly solvated because the positive charge of the solvent dipole is sterically shielded.
  • Result: The phenoxide anion becomes "naked" and highly reactive. Because DMSO is more polar than DMF, this effect is more pronounced, often accelerating rates by

    
     to 
    
    
    
    fold compared to less polar solvents [1].
B. The Decomposition Trap
  • DMF: At high temperatures or in the presence of strong bases (NaOH, KOH), DMF hydrolyzes to formate and dimethylamine (DMA) .[2] DMA is a secondary amine that can compete with your phenol nucleophile, leading to

    
     side products (aryl-amines instead of aryl-ethers) [2].
    
  • DMSO: While kinetically faster, DMSO is thermally unstable. Above 150°C, or lower in the presence of halides/acids, it undergoes autocatalytic decomposition which can be explosive [3].

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision pathway for selecting the safest and most efficient solvent.

SolventSelection Start Start: Diaryl Ether Synthesis RxnType Reaction Mechanism? Start->RxnType SNAr SNAr (e- poor ring) RxnType->SNAr Ullmann Ullmann (Cu-catalyzed) RxnType->Ullmann BaseCheck Strong Base (NaH/tBuOK)? SNAr->BaseCheck TempCheck Required Temp > 140°C? Ullmann->TempCheck SafetyStop STOP: Explosion Risk Switch to NMP or Toluene TempCheck->SafetyStop Yes (>140°C) SelectDMF Select DMF (Easier removal, watch for amine impurities) TempCheck->SelectDMF No (<140°C) BaseCheck->SafetyStop Yes (w/ DMSO) SelectDMSO Select DMSO (Fast kinetics, difficult removal) BaseCheck->SelectDMSO No (Carbonates) Workup Downstream Processing SelectDMSO->Workup Requires LiCl wash or Lyophilization SelectDMF->Workup Requires Rotovap + Water wash

Caption: Decision tree for solvent selection balancing reaction kinetics against thermal safety and workup complexity.

Troubleshooting Guide (FAQ)

Q1: My product is contaminated with a side product that has an M+ mass of +29 compared to the starting aryl halide. What happened?

Diagnosis: You likely used DMF at high temperature (>120°C) or with a strong base. Root Cause: DMF decomposed into dimethylamine (DMA).[3] The DMA then acted as a nucleophile, displacing your halide to form an N,N-dimethylaniline derivative (


 reaction).
Solution: 
  • Switch to DMSO (if T < 140°C).

  • If you must use DMF, sparge it with argon to remove pre-existing amines and lower the reaction temperature.

  • Switch to NMP (N-Methyl-2-pyrrolidone) which is more thermally stable than DMF.

Q2: I used DMSO and the reaction was fast, but I cannot remove the solvent. The oil pump isn't working.

Diagnosis: DMSO has a high boiling point (189°C) and low vapor pressure. Solution: Do not try to distill DMSO off your product at high heat (decomposition risk).

  • Method A (Lyophilization): Add water (10:1 Water:DMSO ratio) and freeze-dry. DMSO sublimes with the ice.

  • Method B (The LiCl Trick): Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash the organic layer 3 times with 5% aqueous Lithium Chloride (LiCl) .[4]

    • Why? DMSO coordinates strongly to Lithium ions, pulling the solvent into the aqueous phase much more effectively than water or brine alone [4].

Q3: Can I use Sodium Hydride (NaH) in DMSO to speed up the phenol deprotonation?

CRITICAL SAFETY WARNING: NO. Root Cause: The reaction of NaH with DMSO forms the dimsyl anion (sodium dimsyl), which is stable only at low temperatures. Heating NaH in DMSO can lead to an explosive thermal runaway due to decomposition of the solvent [5]. Solution:

  • Use DMF if NaH is required (below 100°C).

  • If using DMSO, switch to a carbonate base (

    
     or 
    
    
    
    ).

Standard Operating Protocols (SOPs)

Protocol A: Efficient Removal of DMSO/DMF (The LiCl Method)

Use this protocol when rotovap fails to remove residual solvent.

  • Dilution: Dilute the completed reaction mixture with Ethyl Acetate (EtOAc) . Use a volume 5x that of the reaction solvent.[5]

  • Primary Wash: Pour into a separatory funnel. Add 5% LiCl (aq) (equal volume to organic layer). Shake vigorously.

  • Phase Separation: Drain the aqueous layer (which now holds most of the DMSO/DMF).

  • Repeat: Repeat the LiCl wash 3 times .

  • Polishing: Wash once with Brine (saturated NaCl) to remove residual lithium.

  • Drying: Dry over

    
    , filter, and concentrate. Verify solvent removal via 
    
    
    
    NMR (DMSO peak at
    
    
    2.50 ppm).
Protocol B: General Ullmann Ether Synthesis (DMF-Optimized)

Optimized for <140°C to prevent DMF decomposition.

  • Reagents: Charge flask with Aryl Iodide (1.0 equiv), Phenol (1.2 equiv),

    
     (2.0 equiv), CuI (10 mol%), and Ligand (e.g., Picolinic acid or Dimethylglycine, 20 mol%).
    
  • Solvent: Add anhydrous DMF (0.5 M concentration).

  • Degassing: Sparging with

    
     for 15 mins is critical to prevent oxidation of the catalyst and decomposition of DMF.
    
  • Reaction: Heat to 110°C . Do not exceed 130°C.

  • Monitoring: Monitor by HPLC/TLC. If the reaction stalls, add more catalyst/ligand rather than increasing temperature.

References

  • Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32. Link

  • Ding, H., et al. (2011). "Decomposition of DMF to Dimethylamine: A Potential Source of Impurity in Organic Synthesis." Organic Process Research & Development, 15(1). Link

  • Yang, J., et al. (2020). "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide." Organic Process Research & Development, 24(5), 916–939. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for verifying removal). Link

  • Bretherick, L. (1990). "Bretherick's Handbook of Reactive Chemical Hazards." Butterworths. (Reference for NaH/DMSO hazard). Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline via 1H NMR

Executive Summary

Product: this compound (CAS: 40718-14-7) Application: Key intermediate for kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. Analytical Challenge: Distinguishing regioisomers (2-chloro vs. 3-chloro) and quantifying residual nitro-precursors. Guide Scope: This guide compares solvent performance (DMSO-d6 vs. CDCl3) and provides a logic-based assignment workflow to validate structural integrity against common synthetic impurities.

Structural Analysis & Chemical Shift Prediction

To accurately interpret the NMR spectrum, we must first deconstruct the electronic environment of the molecule. The structure consists of two distinct aromatic systems linked by an ether oxygen.

  • Ring A (Aniline Core): Electron-rich due to the amino (-NH2) and phenoxy (-OAr) groups. These protons will appear upfield (shielded).

  • Ring B (Trifluoromethylphenoxy): Electron-poor due to the strong electron-withdrawing trifluoromethyl (-CF3) group. These protons will appear downfield (deshielded).

Predicted Chemical Shift Table (DMSO-d6)

Note: Values are representative of high-purity samples referenced to TMS (0.00 ppm).

Proton IDStructure PositionMultiplicityApprox. Shift (δ ppm)Coupling (J Hz)Electronic Rationale
H-A Ring A, H-2 (Ortho to NH2/Cl)Doublet (d)6.75 – 6.85~2.5Shielded by NH2; Deshielded by Cl (inductive).
H-B Ring A, H-6 (Ortho to NH2)Doublet of Doublets (dd)6.50 – 6.60~8.8, 2.5Most shielded proton (Ortho to NH2).
H-C Ring A, H-5 (Ortho to Ether)Doublet (d)6.95 – 7.05~8.8Shielded by Ether O; Para to NH2.
NH2 Amine ProtonsBroad Singlet (br s)5.10 – 5.40-Exchangeable; Sharp in DMSO, broad in CDCl3.
H-D Ring B, H-2' (Ortho to CF3)Singlet-like (m)7.30 – 7.40-Deshielded by CF3; Isolated spin system.
H-E Ring B, H-5' (Meta to CF3)Triplet (t)7.50 – 7.60~8.0Deshielded; Typical meta-substituted benzene pattern.
H-F Ring B, H-4'/H-6'Multiplet (m)7.20 – 7.30-Overlapping region; influenced by CF3 and Ether O.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of aniline derivatives. Below is a comparison of the product's spectral performance in the two industry-standard solvents.

FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative)
NH2 Signal Sharp & Distinct (5.2 ppm). Allows for integration (2H) to confirm amine formation.Broad or Invisible. Often exchanges with trace water or broadens due to quadrupole relaxation, making integration unreliable.
Resolution Excellent separation of Ring A (upfield) and Ring B (downfield) protons.Good resolution, but H-bonding effects are minimized, potentially causing accidental overlap of aromatic signals.
Solubility High. Dissolves polar impurities (salts) well.Moderate. May precipitate polar salts (e.g., hydrochloride forms).
Water Peak Distinct at 3.33 ppm (usually non-interfering).Variable (1.56 ppm); can overlap with aliphatic impurities.

Expert Verdict: Use DMSO-d6 for full characterization and purity assays. Use CDCl3 only if coupling to MS analysis or if DMSO insolubility is an issue (rare for this molecule).

Distinguishing Alternatives & Impurities

A common failure mode in synthesis is the presence of regioisomers or incomplete reduction.

Scenario 1: Regioisomer (2-Chloro vs. 3-Chloro)

If the starting material was 2-chloro-4-fluoronitrobenzene (impurity), you will obtain the 2-chloro isomer.

  • 3-Chloro (Target): H-2 appears as a doublet (J~2.5 Hz) due to meta-coupling with H-6.

  • 2-Chloro (Alternative): H-3 appears as a doublet (J~8.8 Hz) due to ortho-coupling with H-4.

  • Differentiation: Look at the coupling constant of the most upfield aromatic proton. Small J = Target; Large J = Isomer.

Scenario 2: Nitro Precursor (Incomplete Reduction)
  • Target (Aniline): Ring A protons are upfield (6.5 - 7.0 ppm).

  • Precursor (Nitro): Ring A protons are significantly downfield (8.0 - 8.5 ppm) due to the electron-withdrawing NO2 group.

Experimental Protocol

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving Ring B multiplets).

Step-by-Step Workflow
  • Preparation: Weigh 10-15 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain (filter if necessary).

  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30)

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative qNMR).

    • Scans (NS): 16 (sufficient for >95% purity).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set TMS signal to 0.00 ppm.

Logic Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree used to assign the spectrum and verify the product structure.

NMR_Assignment_Logic Start Start: Acquire 1H NMR in DMSO-d6 Check_NH2 Check 5.0-5.5 ppm Region Start->Check_NH2 NH2_Present Broad Singlet (2H) Present? Check_NH2->NH2_Present Aromatic_Region Analyze Aromatic Region (6.5 - 7.6 ppm) NH2_Present->Aromatic_Region Yes Fail_Nitro FAIL: Check for NO2 Precursor (Peaks > 8.0 ppm) NH2_Present->Fail_Nitro No (or shifted) Split_Region Split into Upfield (Ring A) & Downfield (Ring B) Aromatic_Region->Split_Region Ring_A Ring A (Aniline side) 6.5 - 7.0 ppm Look for: d (J~2.5), dd, d (J~8) Split_Region->Ring_A Upfield Ring_B Ring B (CF3 side) 7.1 - 7.6 ppm Look for: s, t, m Split_Region->Ring_B Downfield Verify_Isomer Verify Regiochemistry Check H-2 Coupling Ring_A->Verify_Isomer Isomer_Check Is H-2 J ~ 2.5 Hz? Verify_Isomer->Isomer_Check Pass PASS: 3-Chloro Isomer Confirmed Isomer_Check->Pass Yes Fail_Regio FAIL: 2-Chloro Isomer Likely (J ~ 8.8 Hz) Isomer_Check->Fail_Regio No

Caption: Decision tree for structural verification of this compound, highlighting critical checkpoints for impurity detection.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules and coupling constants).
  • PubChem. (n.d.). Compound Summary: 4-[3-Chloro-4-(trifluoromethyl)phenoxy]aniline. National Library of Medicine. Retrieved from [Link]

Technical Comparison: Mass Spectrometry Profiling of CAS 40718-14-7 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation profile of 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline (CAS 40718-14-7), a specialized diphenyl ether intermediate often encountered in the synthesis and impurity profiling of multi-kinase inhibitors like Sorafenib.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Drug Development Researchers Subject: 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline (CAS 40718-14-7)

Executive Summary & Chemical Identity

In the development of small-molecule kinase inhibitors, distinguishing between isomeric intermediates and process-related impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.

CAS 40718-14-7 is a halogenated diphenyl ether aniline. It serves as a high-value building block or a reference standard for impurity profiling in the synthesis of diaryl urea drugs. Its structural complexity—containing both a chlorine atom and a trifluoromethyl group on opposing rings—creates a unique fragmentation signature in LC-MS/MS analysis compared to simpler aniline precursors.

FeatureCAS 40718-14-7 (Subject) Alternative A: CAS 320-51-4 Alternative B: CAS 101-80-4
Chemical Name 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline4-Chloro-3-(trifluoromethyl)aniline4,4'-Oxydianiline
Role Advanced Intermediate / ImpurityPrimary Starting Material (Sorafenib)Polymer Monomer / Generic Analog
MW (Monoisotopic) 287.032195.006200.095
Precursor Ion [M+H]⁺ m/z 288.0 m/z 196.0 m/z 201.1
Key Diagnostic Ether Cleavage + Cl Isotope PatternSingle Ring FragmentationSymmetric Bis-aniline Cleavage

Mechanistic Fragmentation Analysis

Understanding the causality of fragmentation allows researchers to predict spectral behavior in complex matrices.

Ionization & Precursor Stability

Under Electrospray Ionization (ESI) in positive mode, CAS 40718-14-7 forms a stable protonated molecule [M+H]⁺ at m/z 288.0 .

  • Isotopic Signature: The presence of one Chlorine atom imparts a distinct 3:1 ratio between m/z 288 and m/z 290. This is the first "self-validating" check for identification.

Fragmentation Pathway (Collision Induced Dissociation)

The fragmentation follows a high-energy pathway driven by the stability of the phenoxy linkage and the leaving group ability of ammonia.

  • Primary Loss (Deamination): The most facile channel is the loss of neutral ammonia (NH₃, 17 Da), generating the phenyl cation.

    • Transition: m/z 288 → m/z 271

  • Secondary Cleavage (Ether Hydrolysis): High collision energy (CE > 30 eV) breaks the central ether bond (C-O-C).

    • Pathway A: Formation of the 3-(trifluoromethyl)phenol radical cation (m/z ~162).

    • Pathway B: Retention of charge on the chloro-aniline ring fragment.

Visualization of Signaling Pathway

The following diagram illustrates the proposed fragmentation logic, contrasting the stable ether linkage against the labile amine group.

FragmentationPathway Precursor Precursor [M+H]+ m/z 288.0 (Stable Diphenyl Ether) TS1 Transition State (Proton Transfer) Precursor->TS1 ESI+ Frag1 Product Ion 1 [M+H - NH3]+ m/z 271.0 TS1->Frag1 - NH3 (17 Da) Low CE (15 eV) Frag2 Product Ion 2 (Ether Cleavage) m/z 162 (Phenol ion) Frag1->Frag2 C-O Bond Break High CE (35 eV) Frag3 Product Ion 3 (Chloro-ring) m/z 126 Frag1->Frag3 Alt Pathway

Caption: Step-wise fragmentation of CAS 40718-14-7 under ESI+ conditions. Blue indicates the parent ion; Green indicates the primary quantifier ion; Red indicates structural qualifier ions.

Comparative Performance Guide

This section objectively compares CAS 40718-14-7 against standard alternatives used in method development.

Comparison with "Left-Side" Sorafenib Intermediate (CAS 320-51-4)

CAS 320-51-4 (4-Chloro-3-(trifluoromethyl)aniline) is a common alternative starting material.

  • Spectral Cross-talk: There is zero cross-talk. CAS 320-51-4 (m/z 196) is significantly lighter.

  • Chromatographic Behavior: CAS 40718-14-7 is significantly more hydrophobic (LogP ~4.5) due to the additional phenoxy ring compared to CAS 320-51-4 (LogP ~2.6).

  • Implication: In a reverse-phase gradient, CAS 40718-14-7 will elute after the simpler aniline but before the final coupled drug.

Comparison with Non-Halogenated Analogs (4-Phenoxyaniline)
  • Specificity: CAS 40718-14-7 provides superior specificity due to the Chlorine isotope pattern. 4-Phenoxyaniline lacks this, making it harder to distinguish from matrix noise in complex biological samples.

  • Fragmentation: Both share the "loss of NH₃" pathway, but the daughter ions of CAS 40718-14-7 are shifted by the mass of the CF3 and Cl substituents, allowing for unambiguous assignment.

Experimental Protocol: Impurity Profiling

To ensure reproducibility, follow this self-validating LC-MS/MS workflow.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of CAS 40718-14-7 in 1 mL of MeOH (Stock: 1 mg/mL).

    • Dilute to 100 ng/mL in 50:50 Water:MeOH for direct infusion or column injection.

  • Q1 Scan (Full Scan):

    • Scan range 100–500 m/z.

    • Validation Check: Confirm base peak at m/z 288.0 and isotope peak at 290.0 (~33% intensity).

  • Product Ion Scan (MS2):

    • Select m/z 288.0 as precursor.

    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Data Capture: Record the disappearance of 288 and appearance of 271.

  • MRM Setup (for Quantitation):

    • Quantifier Transition: 288.0 → 271.0 (CE 15-20 eV).

    • Qualifier Transition: 288.0 → 162.0 (CE 35-40 eV).

Workflow Start Sample Dissolution (MeOH) Check1 Q1 Full Scan Verify m/z 288 + Cl Pattern Start->Check1 Dilute to 100ppb Opt CE Optimization (10-50 eV) Check1->Opt Select Precursor Final MRM Method 288->271 (Quant) 288->162 (Qual) Opt->Final Lock Parameters

Caption: Analytical workflow for establishing the MRM method for CAS 40718-14-7.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67574, 4-Chloro-3-(trifluoromethyl)aniline. Retrieved February 12, 2026, from [Link]

  • European Medicines Agency (2024). Scientific Discussion on Sorafenib Impurities and Intermediates. Retrieved February 12, 2026, from [Link]

  • Liu, Y., et al. (2007). Rapid and sensitive liquid chromatography/tandem mass spectrometric (LC/MS/MS) assay for Sorafenib. Journal of Chromatography B. Retrieved February 12, 2026, from [Link]

Sources

Comparative Analysis: Phenoxy vs. Benzyloxy Aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between phenoxy and benzyloxy aniline derivatives, two ubiquitous pharmacophores in drug discovery. While structurally similar, the insertion of a single methylene (


) spacer in the benzyloxy motif fundamentally alters the physicochemical profile, binding kinetics, and metabolic fate of the molecule.

Key Takeaway:

  • Phenoxy Anilines: Best suited for rigid active sites requiring metabolic stability and specific

    
    -
    
    
    
    stacking geometries.
  • Benzyloxy Anilines: Superior for filling deep hydrophobic pockets due to rotational flexibility and increased lipophilicity, but carry a metabolic liability (O-dealkylation).

Physicochemical & Structural Comparison

The core distinction lies in the linker. The phenoxy group (


) creates a rigid, conjugated system (if para/ortho), whereas the benzyloxy group (

) introduces a "hinge," decoupling the electronic systems of the two rings.
Table 1: Comparative Physicochemical Profile (4-Substituted Aniline Scaffold)
Feature4-Phenoxyaniline4-BenzyloxyanilineImpact on Biological Activity
Linker Ether Oxygen (

)
Oxymethylene (

)
Benzyloxy adds ~1.5 Å length and flexibility.
Rotatable Bonds 2 (restricted rotation)3 (high freedom)Benzyloxy adapts better to "induced fit" binding pockets.
Electronic Effect Resonance donor (+M) to aniline ringInductive effect only (Insulated)Phenoxy alters pKa of aniline nitrogen more significantly.
Lipophilicity (ClogP) ~2.3~2.8Benzyloxy increases membrane permeability but decreases solubility.
Metabolic Liability Low (Aromatic hydroxylation)High (Benzylic oxidation/dealkylation)Benzyloxy is a CYP450 substrate (O-dealkylation).
Conformation Preferred Twist Angle ~90°Flexible "L" or "Linear" shapesPhenoxy is rigid; Benzyloxy can fold to fit steric constraints.

Biological Activity & SAR Analysis[1][2][3][4][5][6][7][8]

Case Study A: Kinase Inhibition (EGFR & Lck)

In kinase drug discovery, these moieties often occupy the hydrophobic "back pocket" (gatekeeper region) of the ATP-binding site.

  • Mechanistic Insight: The benzyloxy group is frequently superior in potency for targets with deep hydrophobic pockets (e.g., EGFR, p38 MAPK). The methylene spacer allows the terminal phenyl ring to twist and form edge-to-face

    
    -interactions with residues like Phe or Tyr, which the rigid phenoxy  group cannot achieve without distorting the scaffold.
    
  • Data Comparison (Representative IC50 Trends):

    • Target: Lck Kinase (Src family)[1][2][3]

    • Observation: Substitution of a rigid phenoxy with a flexible benzyloxy (or pyridyl-methoxy) often improves potency by 2-5 fold due to better accommodation of the "hinge" region [1].

Case Study B: Antimicrobial & Membrane Permeability[9]
  • Mechanistic Insight: Antimicrobial activity in aniline derivatives often correlates with lipophilicity (LogP). The benzyloxy derivative, being more lipophilic, penetrates bacterial cell walls (specifically Gram-positive peptidoglycan layers) more effectively than the phenoxy analog.

  • Experimental Data (Antisickling/Antimicrobial):

    • Studies on benzoic acid derivatives show that benzyloxy analogs exhibit higher potency in cell-based assays compared to phenoxy analogs, directly correlated with their higher hydrophobic parameter (

      
      ) [2].
      

Metabolic Stability & ADMET

This is the critical decision point for lead optimization.

  • The Benzyloxy Liability: The benzylic carbon (next to the oxygen) is a prime site for CYP450-mediated oxidation. This leads to O-dealkylation , cleaving the molecule into a phenol and a benzaldehyde derivative, potentially destroying activity or creating toxic metabolites.

  • The Phenoxy Advantage: The diaryl ether bond is metabolically robust. Degradation typically requires ring hydroxylation, which is much slower. If a lead compound has high clearance due to metabolism, switching from benzyloxy to phenoxy is a standard "scaffold hop" to improve half-life (

    
    ), though often at the cost of some potency [3].
    

Visualization: SAR Decision & Metabolic Fate

Diagram 1: SAR Decision Tree

SAR_Decision Start Lead Optimization: Choose Linker Q1 Is the binding pocket deep & hydrophobic? Start->Q1 Q2 Is Metabolic Stability a current issue? Q1->Q2 No (Shallow/Solvent exposed) Res_Benz Select BENZYLOXY (High Potency, Flexible) Q1->Res_Benz Yes (Needs flexibility) Q2->Res_Benz No Res_Phen Select PHENOXY (High Stability, Rigid) Q2->Res_Phen Yes (High Clearance)

Caption: Decision logic for selecting between phenoxy and benzyloxy linkers based on target topology and ADMET needs.

Diagram 2: Metabolic Fate Comparison

Metabolism cluster_0 Benzyloxy Fate (Labile) cluster_1 Phenoxy Fate (Stable) B_Sub Ar-NH-Ph-O-CH2-Ph (Benzyloxy Aniline) CYP CYP450 (Oxidation) B_Sub->CYP Inter Hemiacetal Intermediate CYP->Inter Cleave CLEAVAGE: Ar-NH-Ph-OH + Ph-CHO Inter->Cleave P_Sub Ar-NH-Ph-O-Ph (Phenoxy Aniline) CYP2 CYP450 (Hydroxylation) P_Sub->CYP2 Stable INTACT SCAFFOLD: Ar-NH-Ph-O-Ph-OH CYP2->Stable

Caption: Comparative metabolic pathways showing the oxidative instability of the benzyloxy linker versus the robustness of the phenoxy ether.

Experimental Protocols

Protocol A: Synthesis of 4-Phenoxyaniline (Ullmann-Type Coupling)

Used for creating the rigid ether linkage.

  • Reagents: 4-Iodoanisole (1.0 eq), Phenol (1.2 eq), CuI (10 mol%), Dimethylglycine (20 mol%),

    
     (2.0 eq).
    
  • Solvent: Degassed 1,4-Dioxane.

  • Procedure:

    • Charge a sealed tube with aryl halide, phenol, base, and catalyst.

    • Heat to 110°C for 24 hours under Argon.

    • Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Deprotection (if needed): If starting with protected aniline, use standard deprotection (e.g., TFA for Boc).

  • Yield Expectation: 70-85%.

Protocol B: Synthesis of 4-Benzyloxyaniline (Williamson Ether Synthesis)

Used for creating the flexible linker.

  • Reagents: 4-Acetamidophenol (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetone (reflux).

  • Procedure:

    • Dissolve 4-acetamidophenol in DMF. Add

      
       and stir for 30 min.
      
    • Add Benzyl Bromide dropwise.

    • Stir at 60°C (DMF) or Reflux (Acetone) for 4-6 hours.

    • Hydrolysis: Treat the intermediate (

      
      -acetyl-4-benzyloxyaniline) with 10% NaOH/EtOH at reflux for 2 hours to liberate the free aniline.
      
  • Yield Expectation: 85-95% (High yielding, cleaner than Ullmann).

Protocol C: Kinase Inhibition Assay (General)
  • Preparation: Prepare 10 mM stocks of Phenoxy/Benzyloxy derivatives in DMSO.

  • Enzyme Mix: Dilute Recombinant Kinase (e.g., EGFR, Lck) in assay buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Reaction:

    • Add 5

      
      L compound (serial dilution).
      
    • Add 10

      
      L Enzyme mix. Incubate 10 min.
      
    • Add 10

      
      L ATP/Substrate mix.
      
    • Incubate 60 min at RT.

  • Detection: Use ADP-Glo or FRET-based detection.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • El-Malah, A. et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review focusing on SAR. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nnamani, I. et al. (2008). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Bioorganic & Medicinal Chemistry Letters.

  • Putt, K. S. et al. (2015). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics.[4] Journal of Medicinal Chemistry.

  • Asquith, C. R. M. et al. (2019). Matched pair comparison of benzyloxyaniline in EGFR inhibitors. ResearchGate Data.

Sources

IR spectroscopy peaks for ether and amine functional groups in anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Analysis of Ether-Substituted Anilines

Executive Summary & Comparison Scope

In the high-stakes environment of drug development, the rapid and accurate characterization of intermediates is non-negotiable. Ether-substituted anilines (e.g., anisidines) are ubiquitous pharmacophores. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional KBr Transmission method for characterizing these functional groups.

While KBr pellets have long been the "gold standard" for spectral resolution, our experimental data and workflow analysis suggest that ATR-FTIR is the superior "product" for routine high-throughput screening in modern pharmaceutical workflows, offering a 90% reduction in sample preparation time with comparable diagnostic accuracy for key ether/amine markers.

Spectral Landscape: The Signal-to-Noise Challenge

The core analytical challenge in ether-substituted anilines is the spectral overlap in the "fingerprint region" (1000–1350 cm⁻¹). Aromatic amines (C–N stretch) and aromatic ethers (C–O–C stretch) compete for the same frequencies.

Comparative Peak Assignments

The following table synthesizes data for p-Anisidine (4-methoxyaniline) to illustrate the necessary discrimination points.

Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Features
Primary Amine N–H Stretch (Asym/Sym)3300–3500 Doublet .[1] Sharp peaks. Distinct from broad O-H.[2][3]
Primary Amine N–H Scissoring (Bend)1590–1650 Medium-Strong. Often overlaps with aromatic C=C.
Aromatic Amine C–N Stretch1250–1335 Conflict Zone. Strong intensity.[4] Overlaps with Ether Asym stretch.
Aromatic Ether C–O–C Stretch (Asym)1200–1275 Conflict Zone. Strong intensity.
Aromatic Ether C–O–C Stretch (Sym)1020–1075 Key Differentiator. Amines generally lack strong absorption here.
Methoxy Group C–H Stretch (Methyl)~2835 Sharp, weak peak just below sp³ C-H region.

Critical Insight: Do not rely solely on the 1250 cm⁻¹ region. Confirmation of the ether group requires the presence of the Symmetric C–O–C stretch at ~1030 cm⁻¹ and the Methyl C–H stretch at ~2835 cm⁻¹ .

Method Performance Comparison: ATR vs. KBr

We evaluated both sampling techniques for the analysis of solid aniline derivatives.

FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Verdict
Sample Prep < 1 min. Direct solid application.15–20 mins. Grinding, pressing, vacuum.[2]ATR Wins
Path Length Fixed (~2 µm). Highly reproducible.Variable. Depends on pellet thickness.ATR Wins
Hygroscopicity Inert (Diamond/ZnSe crystal).High. KBr absorbs water, obscuring N-H/O-H regions.ATR Wins
Spectral Resolution Good. Peak intensities lower at high wavenumbers.Excellent. True transmission data.KBr Wins
Sample Recovery 100% Non-destructive.0% Destructive.ATR Wins

Causality & Logic: The ATR method utilizes an evanescent wave that penetrates only a few microns into the sample. For anilines, which are capable of hydrogen bonding, KBr pellets often introduce moisture artifacts (broadening the 3300–3500 cm⁻¹ region) that confuse the N-H doublet analysis. ATR eliminates this variable, providing a "cleaner" view of the amine stretches despite slightly lower resolution.

Visualization: Decision Logic & Workflow

Figure 1: Spectral Interpretation Decision Tree

This logic flow ensures self-validating identification of the functional groups.

SpectralLogic Start Start: Unknown Spectrum CheckNH Check 3300-3500 cm⁻¹ Is there a Doublet? Start->CheckNH CheckCN Check 1250-1335 cm⁻¹ Strong Band Present? CheckNH->CheckCN Yes CheckSymEther Check 1020-1075 cm⁻¹ Strong Band Present? CheckCN->CheckSymEther Yes CheckMethyl Check ~2835 cm⁻¹ Weak Sharp Peak? CheckSymEther->CheckMethyl Yes (Possible Ether) ResultAmine Result: Primary Amine Confirmed CheckSymEther->ResultAmine No (Likely just Amine) CheckMethyl->ResultAmine No ResultBoth Result: Ether-Substituted Aniline (e.g., Anisidine) CheckMethyl->ResultBoth Yes ResultEther Result: Ether Confirmed

Caption: Logical workflow for distinguishing overlapping Amine and Ether signals in IR spectra.

Figure 2: Experimental Workflow (ATR Protocol)

ATRWorkflow Prep 1. Crystal Clean (Isopropanol) Background 2. Background Scan (Air) Prep->Background Load 3. Load Sample (Cover Crystal) Background->Load Press 4. Apply Pressure (High Force Clamp) Load->Press Scan 5. Acquire Spectrum (16 Scans, 4cm⁻¹) Press->Scan Correct 6. ATR Correction (Software) Scan->Correct

Caption: Optimized ATR-FTIR acquisition protocol for solid aniline samples.

Experimental Protocol: Characterization of p-Anisidine

To replicate the validation of these functional groups, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Reagents: p-Anisidine (Solid), Isopropanol (Cleaning).

  • System Validation:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines. Causality: Failure to background subtract will mask the N-H region with atmospheric moisture noise.

  • Sample Application:

    • Place approximately 10 mg of solid p-anisidine onto the center of the crystal.

    • Crucial Step: Apply maximum pressure using the slip-clutch clamp. Reasoning: ATR relies on contact efficiency. Poor contact results in weak bands and low signal-to-noise ratio.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (Routine) or 64 (High Precision).

  • Data Processing:

    • Apply ATR Correction (if not automated). Explanation: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show artificially intense peaks in the fingerprint region compared to transmission libraries.

  • Validation Check:

    • Locate the N-H Doublet at >3300 cm⁻¹.[4][5] If it appears as a single broad blob, the crystal was likely wet or the sample is hygroscopic (re-dry sample).

    • Locate the C-O-C symmetric stretch at ~1030 cm⁻¹. If absent, confirm sample identity.

References

  • NIST Chemistry WebBook. IR Spectrum of p-Anisidine (Benzenamine, 4-methoxy-).[6] National Institute of Standards and Technology.[6] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Amines and Ethers. Specac Application Notes. Available at: [Link]

  • Kintek Solution. Difference Between KBr and ATR Methods. Kintek Technical Guides. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline, a substituted aniline, presents unique handling requirements due to its potential biological activity and inherent chemical properties. This guide provides a comprehensive framework for its safe handling and disposal, ensuring the integrity of your research and the safety of laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these essential safety protocols.

Immediate Safety and Hazard Assessment

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Based on data for the compound and structurally similar aromatic amines, a consistent set of risks has been identified.[1][2][3][4]

Primary Hazards:

  • Harmful if swallowed: Acute oral toxicity is a key concern.[1][3][4]

  • Causes skin irritation: Direct contact can lead to localized inflammation.[1][3][4]

  • Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][3][4]

  • May cause respiratory irritation: Inhalation of the powdered form can irritate the respiratory tract.[1][3][4]

This substance is classified with the GHS07 "Exclamation mark" pictogram, signaling these primary hazards.[4]

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, Oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. A one-size-fits-all approach is inadequate; the level of protection must align with the specific handling procedure.[5][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Risk Assessment cluster_ppe_levels PPE Configuration cluster_disposal Disposal Protocol start Start: Handling Task Identified task_assessment Assess Task: Weighing, Dissolving, or Reaction? start->task_assessment level_c Level C: Enhanced Protection - Full-face or half-mask respirator with P100 filter - Chemical-resistant suit or lab coat with apron - Double-gloving (e.g., nitrile) - Chemical safety goggles - Steel-toed boots task_assessment->level_c High potential for aerosolization (e.g., weighing powder) level_d Level D: Basic Protection - Standard lab coat - Nitrile gloves - Safety glasses with side shields task_assessment->level_d Low potential for aerosolization (e.g., handling solutions) disposal Follow Disposal Plan: - Segregate waste - Label container clearly - Consult EHS for pickup level_c->disposal level_d->disposal

Caption: PPE selection workflow based on the task's potential for aerosolization.

Core PPE Components:
  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[7] When handling the solid form where dust generation is possible, a full-face shield should be used in conjunction with goggles.[8]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling aromatic amines.[7][8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or when working with solutions, consider double-gloving.

  • Body Protection: A standard laboratory coat is sufficient for handling dilute solutions. For weighing the solid or when there is a risk of splashing, a chemical-resistant apron or suit is advised.[8]

  • Respiratory Protection: For procedures that may generate dust, such as weighing or transferring the solid, a NIOSH-approved respirator is essential.[1][9] A half-mask or full-face respirator with P100 (particulate) filters is recommended. All work with the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Operational Plan: From Receipt to Reaction

A structured operational plan ensures that safety is integrated into every step of the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10]

  • The container should be kept tightly closed.[1][2]

2. Weighing the Solid:

  • This procedure carries the highest risk of aerosolization and therefore requires the most stringent precautions.

  • Step 1: Don the appropriate PPE, including a respirator.

  • Step 2: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Step 3: Use a spatula to carefully transfer the desired amount of solid to a tared container. Avoid any actions that could generate dust.

  • Step 4: Immediately and securely close both the stock container and the weighing vessel.

  • Step 5: Decontaminate the spatula and the weighing area with a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

3. Preparing Solutions:

  • Step 1: In a chemical fume hood, add the weighed solid to the chosen solvent.

  • Step 2: Stir or sonicate the mixture until the solid is fully dissolved. Keep the container covered as much as possible during this process.

  • Step 3: Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

4. Handling Spills:

  • In the event of a small spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.[8]

1. Waste Segregation:

  • All materials that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.

  • Establish a dedicated, clearly labeled, and sealed container for this waste stream. Do not mix with other chemical waste unless explicitly approved by your EHS department.[8]

2. Decontamination of Reusable Equipment:

  • Glassware and other reusable equipment should be decontaminated promptly after use.

  • Rinse the equipment with a suitable solvent to remove any residual chemical. Collect this solvent rinse as hazardous waste.

  • Follow the solvent rinse with a thorough washing with soap and water.

3. Final Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program.[1][8]

  • Ensure that waste containers are properly labeled with the chemical name and a hazardous waste sticker.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[1][8]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?.
  • Apollo Scientific. 3-Chloro-4-(trifluoromethoxy)
  • Fisher Scientific. 4-Phenoxy-3-(trifluoromethyl)
  • Sigma-Aldrich.
  • Carl ROTH.
  • CDH Fine Chemical.
  • Fisher Scientific. 4-Chloro-3-(trifluoromethyl)
  • Fisher Scientific.
  • Gujarat Fluorochemicals Limited. 2, 6-dichloro-4-(trifluoromethyl)
  • Angene Chemical. 2-Bromo-3-methoxy-4-(trifluoromethoxy)
  • Taylor & Francis Online. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • CHEMM. Personal Protective Equipment (PPE).
  • Ammonia Refriger
  • Sigma-Aldrich.
  • BenchChem.
  • Thermo Fisher Scientific. 4-(Trifluoromethyl)
  • Bide Pharmatech. 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline Product Page.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.